6-Formyl-isoophiopogonanone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde |
InChI |
InChI=1S/C19H18O6/c1-10-16(21)14(8-20)18(23)15-17(22)12(9-25-19(10)15)7-11-3-5-13(24-2)6-4-11/h3-6,8,12,21,23H,7,9H2,1-2H3 |
InChI Key |
UCWGBMJSELERSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OCC(C2=O)CC3=CC=C(C=C3)OC)O)C=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Isolation of 6-Formyl-isoophiopogonanone B from Ophiopogon japonicus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of 6-Formyl-isoophiopogonanone B, a homoisoflavonoid from the fibrous roots of Ophiopogon japonicus. The methodologies outlined are based on established and published research, offering a framework for obtaining this compound for further investigation. Additionally, this guide explores the potential biological activity of related homoisoflavonoids, providing context for future research into the therapeutic applications of this compound.
Data Presentation
Table 1: Isolation and Purification Summary of this compound
| Parameter | Value | Reference |
| Starting Material | Dried fibrous roots of Ophiopogon japonicus | [1][2] |
| Extraction Solvent | 70% Ethanol (B145695) | [1][2] |
| Initial Fractionation | Ethyl Acetate (B1210297) Fraction | [1][2] |
| Pre-separation Method | Silica (B1680970) Gel Column Chromatography (SGCC) | [1][2] |
| Final Purification Method | Recycling High-Speed Counter-Current Chromatography (rHSCCC) | [1][2] |
| Final Yield | 26 mg | [2] |
| Purity | 96.70% | [2] |
Note: The yield is based on the amount obtained from a specific experiment and may vary.
Table 2: Spectroscopic Data for Structural Elucidation of this compound
While the primary literature confirms the structural identification of this compound using High-Resolution Quadrupole-Time-of-Flight Mass Spectrometry (HR-QTOF-MS), ¹H-NMR, and ¹³C-NMR, the specific spectral data has not been made publicly available in the cited publications. Researchers who successfully isolate the compound should perform these analyses to confirm its identity. Typical chemical shift ranges for related homoisoflavonoids are provided for reference.
| Spectroscopic Technique | Expected Observations for Homoisoflavonoids |
| ¹H-NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, methylene (B1212753) protons, and a characteristic aldehyde proton signal (typically downfield, around 9-10 ppm). |
| ¹³C-NMR | Resonances for aromatic carbons, carbonyl carbons, methoxy carbons, and an aldehyde carbon. |
| HR-QTOF-MS | A precise mass-to-charge ratio (m/z) corresponding to the molecular formula of this compound (C₂₀H₁₈O₇), allowing for confirmation of its elemental composition. |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the isolation and purification of this compound from Ophiopogon japonicus.
Preparation of Crude Extract and Fractionation
-
Extraction: The dried and powdered fibrous roots of Ophiopogon japonicus are extracted with 70% ethanol using a suitable method such as maceration or reflux.
-
Solvent Partitioning: The resulting 70% ethanol extract is concentrated under reduced pressure to obtain a crude residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether followed by ethyl acetate. The ethyl acetate fraction, which is enriched with homoisoflavonoids, is collected and concentrated.
Pre-separation by Silica Gel Column Chromatography (SGCC)
-
Column Preparation: A silica gel column is packed using a slurry of silica gel in petroleum ether.
-
Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Gradient Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate. A typical gradient starts with a high concentration of petroleum ether and gradually increases the proportion of ethyl acetate (e.g., from 50:1 to 2:1, v/v).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired homoisoflavonoid analogues. Fractions with similar TLC profiles are combined.
Final Purification by Recycling High-Speed Counter-Current Chromatography (rHSCCC)
-
Solvent System Selection: A suitable two-phase solvent system is selected. For the separation of this compound and its analogues, a system of n-hexane–ethyl acetate–methanol–acetonitrile (B52724)–water has been successfully used. A specific ratio for isolating this compound is n-hexane–ethyl acetate–methanol–acetonitrile–water (3:2:3.5:1:0.5, v/v/v/v/v).
-
Equilibration: The rHSCCC instrument is filled with the stationary phase (the upper phase of the solvent system), and the mobile phase (the lower phase) is then pumped through the column at a specific flow rate until hydrodynamic equilibrium is established.
-
Sample Injection: The pre-separated fraction from SGCC containing this compound is dissolved in a small volume of the solvent system and injected into the rHSCCC.
-
Elution and Recycling: The mobile phase is pumped through the column, and the elution is monitored by a UV detector. The recycling mode is employed to improve the separation of closely eluting compounds.
-
Fraction Collection and Analysis: Fractions corresponding to the target peaks are collected. The purity of the isolated this compound is then determined by High-Performance Liquid Chromatography (HPLC).
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 5 µm, 250 mm × 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35, v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 285 nm.
-
Column Temperature: 30 °C.
-
-
Analysis: The purified this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The purity is calculated based on the peak area of the chromatogram.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and analysis of this compound.
Potential Signaling Pathway
While the specific signaling pathway for this compound has not been elucidated, research on other homoisoflavonoids isolated from Ophiopogon japonicus has demonstrated anti-inflammatory effects through the inhibition of the MAPK signaling pathway.[3] The following diagram illustrates a plausible mechanism of action.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Concluding Remarks
This technical guide provides a detailed framework for the isolation of this compound from Ophiopogon japonicus. The protocols described are based on established scientific literature and are intended to be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully understand its therapeutic potential. The proposed involvement in the MAPK signaling pathway, based on the activity of related compounds, offers a promising starting point for such studies.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. The Regulatory Roles of Mitogen-Activated Protein Kinase (MAPK) Pathways in Health and Diabetes: Lessons Learned from the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Path to a Unique Homoisoflavonoid: A Technical Guide to the Biosynthesis of 6-Formyl-isoophiopogonanone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Formyl-isoophiopogonanone B, a bioactive homoisoflavonoid isolated from the medicinal plant Ophiopogon japonicus, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound. While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes existing knowledge on flavonoid and homoisoflavonoid biosynthesis to present a plausible route, highlighting key enzymatic steps and potential areas for future research. This guide includes a proposed biosynthetic pathway, detailed descriptions of hypothesized enzymatic reactions, and a framework for the experimental validation of this pathway.
Introduction
Homoisoflavonoids are a class of plant secondary metabolites characterized by a C16 skeleton, structurally distinct from the more common C15 flavonoids. This compound is a notable member of this class, distinguished by a formyl group at the C-6 position of the A-ring. It is one of several bioactive homoisoflavonoids found in the tubers of Ophiopogon japonicus, a plant with a long history of use in traditional medicine.[1][2] The unique structural features of this compound suggest a complex biosynthetic pathway involving several key enzymatic modifications of the basic flavonoid scaffold. This guide aims to provide a detailed technical overview of the proposed biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a well-established route for the synthesis of various phenolic compounds in plants. The proposed pathway can be divided into three main stages:
-
Formation of the Chalcone (B49325) Precursor: This stage follows the canonical flavonoid biosynthetic pathway.
-
Formation of the Homoisoflavonoid Skeleton: This key stage involves the introduction of an additional carbon atom and a subsequent rearrangement and cyclization to form the characteristic homoisoflavonoid core.
-
Tailoring Modifications: This final stage involves specific modifications to the homoisoflavonoid backbone, including the crucial C-6 formylation, to yield this compound.
A diagrammatic representation of the proposed overall biosynthetic pathway is presented below.
Stage 1: Formation of the Chalcone Precursor
The biosynthesis initiates with L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, 4-coumaroyl-CoA.
The subsequent condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA is catalyzed by Chalcone synthase (CHS) , a type III polyketide synthase, to yield naringenin chalcone. This chalcone is then stereospecifically cyclized by Chalcone isomerase (CHI) to form the flavanone, naringenin. Transcriptomic analyses of Ophiopogon japonicus have revealed the expression of genes encoding PAL, CHS, and CHI, supporting the presence of this initial pathway.
Stage 2: Formation of the Homoisoflavonoid Skeleton (Hypothetical)
This stage represents the key divergence from the general flavonoid pathway and is the least understood part of the biosynthesis. Based on studies of other homoisoflavonoids, a plausible mechanism involves the following steps:
-
O-methylation of the Chalcone: It is hypothesized that naringenin chalcone undergoes methylation at the 2'-hydroxyl group to form a 2'-methoxychalcone intermediate. This reaction would be catalyzed by an O-methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. The methyl group from SAM is proposed to be the source of the additional carbon atom (C9) in the homoisoflavonoid skeleton.
-
Rearrangement and Cyclization: The 2'-methoxychalcone is then thought to undergo a complex enzymatic rearrangement and cyclization to form the characteristic 3-benzyl-chroman-4-one core structure of homoisoflavonoids. The precise mechanism and the enzyme(s) responsible for this transformation are currently unknown. This step likely involves the migration of the B-ring and the incorporation of the methyl group into the newly formed heterocyclic C-ring. This would lead to a hypothetical intermediate, here termed "isoophiopogonanone B".
Stage 3: Tailoring Modifications (Hypothetical)
The final step in the biosynthesis of this compound is the introduction of a formyl group at the C-6 position of the A-ring.
-
C-6 Formylation: This reaction is proposed to be catalyzed by a formyltransferase . In plant biochemistry, formylation reactions often utilize 10-formyltetrahydrofolate (10-CHO-THF) as the formyl group donor. The enzyme would catalyze an electrophilic aromatic substitution reaction on the electron-rich A-ring of the homoisoflavonoid intermediate. The specific formyltransferase involved in homoisoflavonoid biosynthesis in Ophiopogon japonicus has not yet been identified.
Key Enzymes and Their Proposed Functions
The following table summarizes the key enzymes, both known and hypothesized, involved in the biosynthetic pathway of this compound.
| Enzyme | Abbreviation | Proposed Function | Substrate(s) | Product(s) | Cofactor(s) |
| Phenylalanine ammonia-lyase | PAL | Deamination | L-Phenylalanine | Cinnamic acid | - |
| Cinnamate-4-hydroxylase | C4H | Hydroxylation | Cinnamic acid | p-Coumaric acid | NADPH, O₂ |
| 4-Coumarate:CoA ligase | 4CL | CoA ligation | p-Coumaric acid | 4-Coumaroyl-CoA | ATP, CoA |
| Chalcone synthase | CHS | Polyketide synthesis | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone | - |
| Chalcone isomerase | CHI | Isomerization/Cyclization | Naringenin Chalcone | Naringenin | - |
| O-methyltransferase (Hypothetical) | OMT | O-methylation | Naringenin Chalcone | 2'-Methoxy-Naringenin Chalcone | SAM |
| Unknown Enzyme(s) (Hypothetical) | - | Rearrangement & Cyclization | 2'-Methoxy-Naringenin Chalcone | Isoophiopogonanone B | - |
| Formyltransferase (Hypothetical) | - | C-formylation | Isoophiopogonanone B | This compound | 10-CHO-THF |
Entries in bold represent hypothesized steps requiring experimental validation.
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry. The following outlines key experimental protocols.
Identification of Candidate Genes
-
Transcriptome Analysis: Perform deep sequencing of the Ophiopogon japonicus tuber transcriptome to identify candidate genes encoding OMTs and formyltransferases that are co-expressed with known flavonoid biosynthesis genes (PAL, CHS, CHI).
-
Homology-based Gene Cloning: Design degenerate primers based on conserved motifs of known plant OMTs and formyltransferases to amplify and clone candidate genes from O. japonicus cDNA.
In Vitro Enzyme Assays
-
Heterologous Expression and Purification: Clone candidate OMT and formyltransferase genes into an expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast) and express the recombinant proteins. Purify the enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Activity Assays:
-
OMT Assay: Incubate the purified recombinant OMT with the hypothesized substrate (naringenin chalcone) and the methyl donor (¹⁴C-labeled or unlabeled SAM). Analyze the reaction products by HPLC and LC-MS to detect the formation of 2'-methoxy-naringenin chalcone.
-
Formyltransferase Assay: Incubate the purified recombinant formyltransferase with the hypothesized homoisoflavonoid intermediate and 10-formyltetrahydrofolate. Analyze the products by HPLC and LC-MS to identify this compound.
-
A generalized workflow for enzyme characterization is depicted below.
In Vivo Functional Characterization
-
Transient Expression in Nicotiana benthamiana: Co-infiltrate Agrobacterium tumefaciens strains carrying expression constructs for the candidate genes (OMT and formyltransferase) along with the upstream pathway genes (PAL, C4H, 4CL, CHS, CHI) into N. benthamiana leaves. Analyze the metabolites from the infiltrated leaf patches by LC-MS to detect the production of this compound.
-
Stable Transformation of a Model Plant: Introduce the candidate genes into a model plant that does not naturally produce homoisoflavonoids (e.g., Arabidopsis thaliana) and analyze the metabolic profile of the transgenic plants.
Quantitative Data
Currently, there is no published quantitative data (e.g., enzyme kinetics, substrate specificity, product yield) for the specific enzymes involved in the later stages of this compound biosynthesis. The following table provides a template for the type of data that needs to be generated through the experimental protocols described above.
| Enzyme (Hypothetical) | Parameter | Value | Units | Conditions |
| OMT | Km (Naringenin Chalcone) | To be determined | µM | pH 7.5, 30°C |
| kcat | To be determined | s⁻¹ | ||
| kcat/Km | To be determined | M⁻¹s⁻¹ | ||
| Formyltransferase | Km (Isoophiopogonanone B) | To be determined | µM | pH 7.5, 30°C |
| kcat | To be determined | s⁻¹ | ||
| kcat/Km | To be determined | M⁻¹s⁻¹ |
Conclusion and Future Perspectives
The biosynthesis of this compound presents a fascinating example of the chemical diversity generated through the modification of a common flavonoid scaffold. While the early steps of the pathway are well-established, the key enzymatic reactions leading to the formation of the homoisoflavonoid core and the subsequent C-6 formylation remain to be experimentally validated. The proposed pathway and experimental strategies outlined in this guide provide a roadmap for future research in this area. The elucidation of the complete biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open up avenues for the sustainable production of this and other valuable homoisoflavonoids through metabolic engineering and synthetic biology. The identification and characterization of the novel enzymes involved, particularly the one responsible for the homoisoflavonoid skeleton formation and the C-6 formyltransferase, will be significant contributions to the field of biocatalysis.
References
- 1. Enzymes for synthesis of 10-formyltetrahydrofolate in plants. Characterization of a monofunctional 10-formyltetrahydrofolate synthetase and copurification of 5,10-methylenetetrahydrofolate dehydrogenase and 5,10-methenyltetrahydrofolate cyclohydrolase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
6-Formyl-isoophiopogonanone B: A Technical Overview of its Natural Occurrence and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Formyl-isoophiopogonanone B is a member of the homoisoflavonoid class of natural products. These compounds are structurally characterized by a 16-carbon skeleton and are known to possess a range of biological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols related to this compound and its closely related analogues, targeting professionals in research and drug development.
Natural Sources and Abundance
The primary natural source of this compound is the tuber of Ophiopogon japonicus (Thunb.) Ker-Gawl, a perennial herb belonging to the Liliaceae family. This plant, commonly known as "Maidong" in traditional Chinese medicine, is widely cultivated in East Asian countries.[1] Homoisoflavonoids, including this compound and its derivatives, are considered to be among the principal bioactive constituents of Ophiopogon japonicus.
While specific quantitative data for this compound is limited in the available literature, data for closely related homoisoflavonoids in Ophiopogon japonicus provide an indication of its potential abundance. For instance, the yield of Methylophiopogonanone B, another homoisoflavonoid from the same plant, has been reported to be in the range of 0.2–0.4 mg/g of the dried tuber. It is important to note that the concentration of these compounds can vary depending on factors such as the geographical origin, cultivation practices, and harvesting time of the plant material.
A study focusing on the quantification of major homoisoflavonoids in Ophiopogon japonicus reported the yield of 6-formyl-isoophiopogonanone A from a crude extract. After separation by high-speed counter-current chromatography, 13.5 mg of 6-formyl-isoophiopogonanone A with a purity of 97.3% was obtained from 140 mg of the crude extract. This highlights that while present, these formylated homoisoflavonoids may not be the most abundant compounds in the plant.
Table 1: Abundance of Selected Homoisoflavonoids in Ophiopogon japonicus
| Compound Name | Plant Part | Reported Abundance/Yield | Citation |
| Methylophiopogonanone B | Tuber | 0.2–0.4 mg/g (dried weight) | |
| 6-Formyl-isoophiopogonanone A | Tuber | 13.5 mg from 140 mg of crude extract |
Experimental Protocols
The isolation and quantification of this compound and related homoisoflavonoids from Ophiopogon japonicus typically involve extraction followed by chromatographic separation and analysis.
Extraction of Homoisoflavonoids
A common method for extracting homoisoflavonoids from the dried and powdered tubers of Ophiopogon japonicus involves the use of organic solvents.
Protocol:
-
Sample Preparation: The air-dried tubers of Ophiopogon japonicus are ground into a fine powder.
-
Extraction: The powdered material is extracted with a solvent system such as methanol (B129727) or a mixture of chloroform (B151607) and methanol. This can be performed at room temperature with stirring or under reflux.
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation (Optional): The crude extract can be further partitioned with solvents of varying polarity (e.g., petroleum ether, ethyl acetate) to enrich the homoisoflavonoid fraction.
Isolation and Purification
High-speed counter-current chromatography (HSCCC) is an effective technique for the preparative isolation and purification of individual homoisoflavonoids from the crude extract.
Protocol:
-
Solvent System Selection: A suitable two-phase solvent system is selected based on the polarity of the target compounds.
-
HSCCC Separation: The crude extract or enriched fraction is dissolved in a portion of the solvent system and injected into the HSCCC instrument.
-
Fraction Collection: The effluent from the column is collected in fractions.
-
Purity Analysis: The purity of the isolated compounds in each fraction is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Quantification using High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV detector is a standard method for the quantitative analysis of homoisoflavonoids.
Protocol:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a small amount of acid, such as 0.3% acetic acid) is commonly employed.
-
Flow Rate: A flow rate of around 1.0 mL/min is typical.
-
Detection: UV detection is performed at a wavelength of approximately 296 nm, which is near the maximum absorbance for many homoisoflavonoids.
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C.
-
-
Standard Preparation: A standard solution of the purified this compound is prepared at a known concentration.
-
Calibration Curve: A series of dilutions of the standard solution are injected to construct a calibration curve of peak area versus concentration.
-
Sample Analysis: The prepared extract from the plant material is injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Potential Signaling Pathways and Biological Activities
While direct studies on the signaling pathways of this compound are scarce, research on structurally similar compounds, such as other homoisoflavonoids and formylated natural products, provides insights into its potential biological activities and mechanisms of action. The primary reported activities are antioxidant and anti-inflammatory.
Anti-inflammatory Activity
Homoisoflavonoids from Ophiopogon japonicus have been shown to possess anti-inflammatory properties. The molecular mechanism likely involves the modulation of key inflammatory signaling pathways. A related compound, 6-formyl umbelliferone, has been demonstrated to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappa B) and ERK/MAPK (extracellular signal-regulated kinase/mitogen-activated protein kinase) signaling pathways.[2] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]
Caption: Proposed anti-inflammatory mechanism of this compound.
Antioxidant Activity
6-Formyl-isoophiopogonanone A, a closely related compound, has been reported to possess antioxidant activity.[2] The antioxidant mechanism of flavonoids and related phenolic compounds typically involves the scavenging of free radicals and chelation of metal ions that can catalyze oxidative reactions. The formyl group, being an electron-withdrawing group, may influence the antioxidant capacity of the molecule.
The general antioxidant mechanism can be visualized as the compound donating a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction.
Caption: General mechanism of free radical scavenging by an antioxidant compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from Ophiopogon japonicus.
Caption: Workflow for quantification of this compound.
Conclusion
This compound is a naturally occurring homoisoflavonoid found in the tubers of Ophiopogon japonicus. While its precise abundance is not well-documented, data from related compounds suggest it is present in measurable quantities. The experimental protocols for its extraction, isolation, and quantification are well-established, primarily relying on solvent extraction and chromatographic techniques. Based on the activities of similar compounds, this compound is predicted to have antioxidant and anti-inflammatory properties, potentially through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.
References
Unveiling the Spectroscopic Signature of 6-Formyl-isoophiopogonanone B: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Formyl-isoophiopogonanone B, a homoisoflavonoid isolated from the traditional Chinese medicinal plant Ophiopogon japonicus. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a centralized resource for the compound's spectral characteristics.
Executive Summary
This compound, also known as 6-aldehydo-isoophiopogonanone B, is a bioactive natural product that has garnered interest for its potential pharmacological activities. A thorough understanding of its chemical structure, confirmed through various spectroscopic techniques, is paramount for its further investigation and potential applications. This guide presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, alongside the experimental protocols employed for their acquisition.
Chemical Structure
Chemical Name: this compound Synonym: 6-aldehydo-isoophiopogonanone B Molecular Formula: C₁₉H₁₆O₇ Molecular Weight: 356.33 g/mol
The foundational step in the analysis of any natural product is the elucidation of its chemical structure. Spectroscopic methods provide the necessary insights to piece together the molecular architecture.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5-OH | 12.98 | s | |
| 7-OH | 6.15 | br s | |
| 8-H | 6.04 | s | |
| 2-H | 5.02 | dd | 11.5, 5.0 |
| 2'-H | 6.85 | d | 8.0 |
| 3'-H | 7.15 | d | 8.0 |
| 5'-H | 6.85 | d | 8.0 |
| 6'-H | 7.15 | d | 8.0 |
| 3-H | 4.25 | m | |
| α-CH₂ | 3.15 | dd | 14.0, 5.0 |
| α'-CH₂ | 2.80 | dd | 14.0, 10.0 |
| 6-CHO | 10.35 | s | |
| 4'-OCH₃ | 3.80 | s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 79.5 |
| 3 | 45.8 |
| 4 | 196.5 |
| 4a | 102.1 |
| 5 | 162.8 |
| 6 | 108.7 |
| 7 | 164.5 |
| 8 | 91.5 |
| 8a | 158.2 |
| 1' | 130.8 |
| 2', 6' | 129.5 |
| 3', 5' | 114.2 |
| 4' | 158.9 |
| α | 32.5 |
| 6-CHO | 192.1 |
| 4'-OCH₃ | 55.3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | 357.0968 | [M+H]⁺ (Calculated for C₁₉H₁₇O₇⁺: 357.0974) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies.
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3440 | O-H stretching (hydroxyl groups) |
| 1655 | C=O stretching (ketone) |
| 1620 | C=O stretching (aldehyde) |
| 1515, 1450 | Aromatic C=C stretching |
Experimental Protocols
The spectroscopic data presented above were acquired using standard laboratory techniques and instrumentation.
Isolation of this compound
The compound was isolated from the dried tubers of Ophiopogon japonicus. The general procedure involves:
-
Extraction: The plant material is extracted with a suitable organic solvent, such as 95% ethanol, followed by partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), and n-butanol).
-
Chromatography: The ethyl acetate fraction, typically rich in homoisoflavonoids, is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20 to yield the pure compound.
NMR Spectroscopy
-
Instrument: Bruker AV-500 spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Frequency: 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
-
Reference: Tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).
-
Data Acquisition: Standard pulse sequences were used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
Mass Spectrometry
-
Instrument: Agilent 6520 Q-TOF mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: High-resolution mass spectra (HR-ESI-MS) were acquired to determine the accurate mass and elemental composition.
Infrared Spectroscopy
-
Instrument: Bruker Tensor 27 FT-IR spectrometer.
-
Sample Preparation: KBr pellet method.
-
Scan Range: 4000-400 cm⁻¹.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.
This comprehensive guide provides a solid foundation for researchers working with this compound, facilitating further studies into its biological activities and potential therapeutic applications. The detailed spectroscopic data and experimental protocols serve as a valuable reference for compound identification and quality control.
The Mechanism of Action of 6-Formyl-isoophiopogonanone B: An In-depth Technical Guide
Disclaimer: Direct experimental data on the mechanism of action of 6-Formyl-isoophiopogonanone B is limited in publicly available scientific literature. This document provides a comprehensive overview based on the known biological activities of structurally related homoisoflavonoids isolated from Ophiopogon japonicus. The proposed mechanisms are inferred from studies on compounds such as Methylophiopogonanone A (MO-A), Methylophiopogonanone B (MO-B), and other homoisoflavonoids.
Executive Summary
This compound is a homoisoflavonoid compound that can be isolated from Ophiopogon japonicus[1]. Homoisoflavonoids as a class are recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-microbial, cytotoxic, and immunomodulatory effects[2][3]. Research on closely related homoisoflavonoids suggests that the mechanism of action of this compound likely involves the modulation of key signaling pathways implicated in inflammation and cellular stress responses. This technical guide synthesizes the available evidence on related compounds to project a plausible mechanistic profile for this compound.
Core Biological Activities of Related Homoisoflavonoids
Studies on homoisoflavonoids from Ophiopogon japonicus have consistently highlighted their therapeutic potential. The primary activities observed for compounds structurally similar to this compound are anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
A significant body of research points to the anti-inflammatory properties of homoisoflavonoids. Several of these compounds, isolated from the tuberous roots of Ophiopogon japonicus, have demonstrated potent inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced murine microglial cells (BV-2)[4][5]. The inhibition of NO production is a key indicator of anti-inflammatory activity, as excessive NO is a mediator of inflammation.
Antioxidant Activity
6-Formyl-isoophiopogonanone A, a closely related compound, is noted for its antioxidant activity[6][7]. The antioxidant properties of homoisoflavonoids from Ophiopogon japonicus have been investigated through various in-vitro assays, demonstrating their capacity to scavenge oxygen free radicals[8][9]. This activity is crucial in mitigating cellular damage caused by oxidative stress.
Other Potential Activities
Beyond anti-inflammatory and antioxidant effects, the broader class of homoisoflavonoids has been associated with a range of other biological activities, including anti-diabetic, anti-angiogenic, and vasorelaxant effects[10][3]. Furthermore, some homoisoflavonoids have shown promising anti-proliferative activities against human lung tumor cell lines[2].
Quantitative Data on Related Homoisoflavonoids
The following table summarizes the quantitative data available for the inhibitory effects of various homoisoflavonoids from Ophiopogon japonicus on NO production in LPS-stimulated BV-2 microglial cells.
| Compound | IC50 (μM) for NO Production Inhibition | Reference |
| Ophiopogonanone H | 20.1 | [4] |
| Compound 4 (unnamed) | 17.0 | [4] |
| Compound 6 (unnamed) | 7.8 | [4] |
| Compound 7 (unnamed) | 5.1 | [4] |
| Compound 10 (unnamed) | 19.2 | [4] |
| Compound 11 (unnamed) | 14.4 | [4] |
Postulated Signaling Pathways
Based on studies of related homoisoflavonoids, the mechanism of action of this compound may involve the modulation of the following signaling pathways.
Inhibition of Inflammatory Mediator Production
Homoisoflavonoids have been shown to suppress the production of inflammatory mediators. A plausible mechanism is the downregulation of signaling pathways that lead to the expression of pro-inflammatory genes.
Figure 1: Proposed inhibition of LPS-induced inflammatory pathway.
PI3K/Akt/eNOS Pathway Activation
For cardiovascular protection, as suggested by studies on Methylophiopogonanone A, activation of the PI3K/Akt/eNOS pathway is a potential mechanism. This pathway is crucial for cell survival and vasodilation.
Figure 2: Potential activation of the PI3K/Akt/eNOS signaling pathway.
Detailed Experimental Protocols (Based on Related Compound Studies)
The following are generalized protocols based on methodologies reported in the literature for related homoisoflavonoids. These can serve as a template for designing experiments for this compound.
Cell Culture and Treatment for Anti-inflammatory Assays
-
Cell Line: Murine microglial cell line BV-2.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay
-
Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for Signaling Protein Expression
-
Objective: To determine the effect of the compound on the expression and phosphorylation of key signaling proteins (e.g., p-Akt, total Akt, iNOS).
-
Procedure:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Figure 3: General workflow for Western Blot analysis.
Conclusion and Future Directions
While direct evidence is sparse, the analysis of structurally related homoisoflavonoids provides a strong foundation for proposing the mechanism of action of this compound. It is likely a potent anti-inflammatory and antioxidant agent, with its effects mediated through the modulation of key signaling pathways such as those involving MAPK, NF-κB, and potentially the PI3K/Akt pathway.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform direct experimental validation of these hypotheses. Key areas of investigation should include:
-
In-vitro anti-inflammatory assays: To confirm its inhibitory effect on NO, and other pro-inflammatory cytokines like TNF-α and IL-6.
-
Signaling pathway analysis: To elucidate the specific kinases and transcription factors modulated by the compound.
-
In-vivo studies: To evaluate its efficacy and safety in animal models of inflammation and oxidative stress-related diseases.
-
Structure-activity relationship studies: To understand the contribution of the 6-formyl group to its biological activity compared to other homoisoflavonoids.
Such studies will be instrumental in fully characterizing the therapeutic potential of this compound and advancing its development as a potential drug candidate.
References
- 1. molnova.cn [molnova.cn]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 6-Formyl-isoophiopogonanone A - 上海一研生物科技有限公司 [m.elisa-research.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Formylated Flavonoids: A Technical Guide to Putative Targets
Disclaimer: Information regarding the specific compound "6-Formyl-isoophiopogonanone B" is not available in the currently accessible scientific literature. This guide, therefore, explores the potential therapeutic targets of structurally related compounds, particularly formylated flavonoids and constituents of Ophiopogon japonicus, to provide a well-founded projection of its likely biological activities and mechanisms of action for researchers, scientists, and drug development professionals.
Executive Summary
The formyl functional group is a key structural motif in various natural products exhibiting significant biological activities. While "this compound" remains uncharacterized, analysis of related compounds suggests potent anti-inflammatory and anticancer properties. These activities are likely mediated through the modulation of critical signaling pathways, including NF-κB and MAPK, and the regulation of downstream inflammatory and apoptotic markers. This document synthesizes the available data on analogous compounds to build a predictive framework for the therapeutic potential of novel formylated flavonoids.
Potential Therapeutic Targets in Inflammation
Compounds isolated from Ophiopogon japonicus, the genus from which a hypothetical "isoophiopogonanone" would derive, have demonstrated significant anti-inflammatory effects. The primary mechanism appears to be the suppression of pro-inflammatory mediators in macrophages.
Inhibition of Pro-inflammatory Cytokine and Mediator Production
Homoisoflavonoids from Ophiopogon japonicus have been shown to significantly suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1] Notably, the compound 4′-O-Demethylophiopogonanone E demonstrated potent inhibition of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1]
Modulation of Key Signaling Pathways
The anti-inflammatory effects of these related compounds are attributed to their ability to interfere with major inflammatory signaling cascades.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) initiates a cascade that leads to the phosphorylation and degradation of IκBα, releasing NF-κB (p65/p50) to translocate to the nucleus. There, it induces the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-1β.[2] Compounds like strictosamide (B192450), an alkaloid, have been shown to inhibit the phosphorylation of p65, IκBα, and IKKα, thereby suppressing this pathway.[2]
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising ERK1/2, JNK, and p38, is another critical regulator of the inflammatory response.[1] The anti-inflammatory activity of 4′-O-Demethylophiopogonanone E is linked to its ability to inhibit the phosphorylation of ERK1/2 and JNK.[1]
Diagram: Putative Anti-Inflammatory Signaling Pathway
Caption: Predicted anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Potential Therapeutic Targets in Cancer
Flavonoids and chalcones containing a formyl group have demonstrated broad-spectrum anticancer activity.[3] This suggests that a formylated isoophiopogonanone could possess cytotoxic properties against various cancer cell lines.
Induction of Apoptosis
A primary mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. Natural compounds like 1-Dehydrodiosgenone have been shown to induce apoptosis by upregulating the expression of cleaved caspase-3, cleaved PARP, Bax, and Bad.[4] Xanthone V1, another natural product, activates caspase 3/7, leading to apoptosis in leukemia cells.[5]
Cell Cycle Arrest
In addition to apoptosis, the inhibition of cancer cell proliferation can be achieved through cell cycle arrest. Xanthone V1 and 2-acetylfuro-1,4-naphthoquinone have been found to induce cell cycle arrest in the S-phase in CCRF-CEM leukemia cells.[5]
Antioxidant and Radical Scavenging Activity
Many anticancer flavonoids exhibit potent antioxidant properties. They can inhibit lipid peroxidation and scavenge free radicals such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and superoxide (B77818) anions.[3] This antioxidant activity can contribute to their overall anticancer effects by mitigating oxidative stress, which is often elevated in cancer cells.
Diagram: Predicted Anticancer Workflow
Caption: Logical workflow of potential anticancer mechanisms of action.
Quantitative Data on Related Compounds
The following tables summarize quantitative data for compounds structurally or functionally related to the proposed "this compound".
Table 1: Anti-inflammatory Activity of a Homoisoflavonoid
| Compound | Target | Assay | Cell Line | IC₅₀ Value |
| 4′-O-Demethylophiopogonanone E | IL-1β Production | ELISA | RAW 264.7 | 32.5 ± 3.5 µg/mL |
| IL-6 Production | ELISA | RAW 264.7 | 13.4 ± 2.3 µg/mL | |
| Data from a study on compounds from Ophiopogon japonicas.[1] |
Table 2: Antioxidant Activity of Formylated Flavonoids
| Compound | Assay | IC₅₀ Value |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | DPPH Radical Scavenging | 50.2 ± 2.8 µM |
| Superoxide Scavenging | 56.3 ± 2.3 µM | |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | DPPH Radical Scavenging | 75.8 ± 2.5 µM |
| Superoxide Scavenging | 317.5 ± 2.9 µM | |
| Data from a study on two new flavonoids.[3] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for analogous compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Nitric Oxide (NO) Assay (Griess Test)
-
Cell Culture and Treatment: Seed and treat RAW 264.7 cells as described above, co-treating with LPS (1 µg/mL) to induce NO production.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the NO concentration using a sodium nitrite (B80452) standard curve.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While "this compound" has not been characterized, the existing evidence from related formylated flavonoids and homoisoflavonoids strongly suggests its potential as a dual anti-inflammatory and anticancer agent. The likely therapeutic targets include key components of the NF-κB and MAPK signaling pathways, as well as regulators of apoptosis and the cell cycle.
Future research should focus on the isolation or synthesis of "this compound" to validate these predictions. Subsequent studies should then aim to:
-
Confirm its cytotoxic and anti-inflammatory activities across a broad panel of cell lines.
-
Elucidate the precise molecular mechanisms and binding targets using techniques such as proteomics and molecular docking.
-
Evaluate its efficacy and safety in preclinical animal models of inflammation and cancer.
This structured approach will be critical in determining the true therapeutic utility of this and other novel formylated natural products.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of the six compounds isolated from Nauclea officinalis Pierrc ex Pitard, and molecular mechanism of strictosamide via suppressing the NF-κB and MAPK signaling pathway in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
6-Formyl-isoophiopogonanone B: A Homoisoflavonoid from Traditional Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
6-Formyl-isoophiopogonanone B is a naturally occurring homoisoflavonoid that has been isolated from the roots of Ophiopogon japonicus[1][2][3][4][5][6]. This plant, commonly known as "Maidong" in Traditional Chinese Medicine (TCM), has a long history of use for treating a variety of ailments, including cough, fever, inflammation, and cardiovascular diseases[7][8]. The therapeutic properties of Ophiopogon japonicus are largely attributed to its rich content of bioactive compounds, particularly homoisoflavonoids, steroidal saponins, and polysaccharides[7][8]. While research has explored the pharmacological activities of the broader class of homoisoflavonoids from this plant, specific studies on this compound are limited. This guide provides a comprehensive overview of the current knowledge and outlines potential avenues for future research into the therapeutic applications of this compound.
Role in Traditional Medicine and Known Biological Activities of Related Compounds
In Traditional Chinese Medicine, Ophiopogon japonicus is used to nourish the 'yin', moisten the lungs, and clear 'heart fire'[7]. Modern pharmacological studies have begun to validate these traditional uses, demonstrating that extracts and isolated compounds from the plant possess anti-inflammatory, antioxidant, anticancer, and cardiovascular protective effects[7][8].
Homoisoflavonoids, the class of compounds to which this compound belongs, are recognized for their significant biological activities. Studies on various homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated their potential as anti-inflammatory and antioxidant agents[7][9][10]. For instance, other homoisoflavonoids from this plant have been shown to suppress the production of inflammatory mediators[7][9]. Given its structural similarity to other bioactive homoisoflavonoids, it is plausible that this compound contributes to the overall therapeutic effects of Ophiopogon japonicus. However, dedicated studies are required to elucidate its specific pharmacological profile.
Quantitative Data Summary (Hypothetical)
As specific experimental data for this compound is not currently available in published literature, the following tables are presented as templates to illustrate how quantitative data for its potential biological activities could be structured. These tables are for illustrative purposes only and do not represent actual experimental results.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) | Positive Control (IC₅₀ µM) |
| Nitric Oxide (NO) Assay | RAW 264.7 | Inhibition of NO production | [Data] | Dexamethasone [Data] |
| COX-2 Inhibition Assay | Human Monocytes | Inhibition of COX-2 enzyme | [Data] | Celecoxib [Data] |
| IL-6 ELISA | A549 | Inhibition of IL-6 secretion | [Data] | Dexamethasone [Data] |
| TNF-α ELISA | THP-1 | Inhibition of TNF-α secretion | [Data] | Dexamethasone [Data] |
Table 2: Hypothetical In Vitro Antioxidant Activity of this compound
| Assay | Method | Parameter Measured | EC₅₀ (µg/mL) | Positive Control (EC₅₀ µg/mL) |
| DPPH Radical Scavenging | Spectrophotometry | Radical scavenging activity | [Data] | Ascorbic Acid [Data] |
| ABTS Radical Scavenging | Spectrophotometry | Radical scavenging activity | [Data] | Trolox [Data] |
| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | Ferric ion reduction | [Data] | Ascorbic Acid [Data] |
Table 3: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Parameter Measured | CC₅₀ (µM) |
| HEK293 (Normal Human Kidney) | MTT Assay | Cell Viability | [Data] |
| HepG2 (Human Liver Cancer) | MTT Assay | Cell Viability | [Data] |
| A549 (Human Lung Cancer) | MTT Assay | Cell Viability | [Data] |
| RAW 264.7 (Mouse Macrophage) | MTT Assay | Cell Viability | [Data] |
Detailed Experimental Protocols (General Methodology)
The following are generalized experimental protocols that can be adapted to evaluate the biological activities of this compound. These are based on standard methodologies for the in vitro assessment of natural products[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25].
In Vitro Anti-inflammatory Activity
1. Cell Culture:
-
Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
2. Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Determine the cell viability using the MTT assay to exclude cytotoxic effects.
3. Cytokine Measurement (ELISA):
-
Seed appropriate cell lines (e.g., THP-1 for TNF-α, A549 for IL-6) in a 24-well plate.
-
Pre-treat cells with different concentrations of the test compound for 1 hour.
-
Induce inflammation with a suitable stimulus (e.g., LPS).
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
In Vitro Antioxidant Activity
1. DPPH Radical Scavenging Assay:
-
Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated.
2. ABTS Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance.
-
Add different concentrations of the test compound to the ABTS•+ solution.
-
After a short incubation period, measure the absorbance at 734 nm.
-
Trolox is used as a standard.
In Vitro Cytotoxicity Assay
1. MTT Assay:
-
Seed selected cell lines (both cancerous and non-cancerous) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the untreated control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key inflammatory signaling pathway potentially modulated by anti-inflammatory compounds and a general workflow for the screening of natural products.
Caption: Hypothesized NF-κB Signaling Pathway Inhibition.
Caption: Natural Product Drug Discovery Workflow.
Future Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Isolation and Characterization: Developing efficient methods for the isolation and purification of this compound from Ophiopogon japonicus to obtain sufficient quantities for comprehensive biological evaluation[26][27][28].
-
Pharmacological Screening: Conducting a battery of in vitro assays to determine its anti-inflammatory, antioxidant, cytotoxic, and other potential pharmacological activities.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms of its biological effects, including its impact on key signaling pathways.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of the compound in relevant animal models of disease.
By systematically investigating the properties of this compound, the scientific community can unlock its potential as a novel therapeutic agent, building upon the rich history of Ophiopogon japonicus in traditional medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Ophiopogon japonicus--A phytochemical, ethnomedicinal and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalajrb.com [journalajrb.com]
- 13. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. frontiersin.org [frontiersin.org]
- 21. tandfonline.com [tandfonline.com]
- 22. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 26. Bot Verification [rasayanjournal.co.in]
- 27. researchgate.net [researchgate.net]
- 28. Isolation, partial chemical and biological characterization of thymone B - PubMed [pubmed.ncbi.nlm.nih.gov]
Homoisoflavonoids from Ophiopogon japonicus: A Technical Guide for Researchers
An In-depth Review of the Chemistry, Biological Activities, and Therapeutic Potential of Homoisoflavonoids, with a focus on 6-Formyl-isoophiopogonanone B, for Researchers, Scientists, and Drug Development Professionals.
Introduction
Ophiopogon japonicus, a member of the Liliaceae family, is a perennial herb with a long history of use in traditional medicine, particularly in East Asia. Its roots are a rich source of various bioactive compounds, including a unique class of flavonoids known as homoisoflavonoids. These compounds are characterized by a C16 skeleton (C6-C1-C6-C2) and have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the homoisoflavonoids isolated from Ophiopogon japonicus, with a particular focus on the available literature for this compound. Due to the limited specific data on this compound, this review incorporates detailed information on its more extensively studied structural analogs from the same plant source to provide a broader context for future research and drug development.
Chemical Profile of this compound
This compound is a homoisoflavonoid that has been isolated from the roots of Ophiopogon japonicus.[1][2][3][4][5] Its chemical identity is confirmed by its unique CAS number and molecular formula.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 88700-30-5 | C19H18O6 | 342.34 g/mol |
Biological Activities of Homoisoflavonoids from Ophiopogon japonicus
While specific biological activity data for this compound is not extensively available in the current literature, studies on other homoisoflavonoids isolated from Ophiopogon japonicus have revealed a range of promising pharmacological effects. These findings provide a valuable framework for predicting the potential therapeutic applications of this class of compounds.
Antioxidant Activity
Several homoisoflavonoids from Ophiopogon japonicus have demonstrated significant antioxidant properties. For instance, 6-Formyl-isoophiopogonanone A, a closely related compound, is noted for its antioxidant activity.[4]
Anti-inflammatory Activity
Methylophiopogonone A, another homoisoflavonoid from this plant, has been shown to possess anti-inflammatory properties.[3][5] This suggests that homoisoflavonoids may play a role in modulating inflammatory pathways.
Cytotoxic Activity
Certain steroidal glycosides and other compounds isolated from Ophiopogon japonicus, such as Ophiopogonin C, have exhibited cytotoxic activity against human tumor cell lines.[3] While not a homoisoflavonoid, this highlights the potential of constituents from this plant in cancer research. The cytotoxic potential of this compound remains an area for future investigation.
Enzyme Inhibition
Research on other natural compounds with similar structural features, such as 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole, has shown inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6, along with antibacterial effects.[4] This suggests that the formyl group and the overall molecular architecture may contribute to specific enzyme interactions.
Experimental Methodologies
Detailed experimental protocols for the biological evaluation of this compound are not currently published. However, the methodologies used for assessing the activity of related homoisoflavonoids from Ophiopogon japonicus can serve as a template for future studies.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the isolation and bioactivity screening of compounds from Ophiopogon japonicus.
Caption: General workflow for the isolation and bioactivity screening of homoisoflavonoids.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of related compounds, several pathways can be hypothesized as potential targets. For instance, the anti-inflammatory effects of other homoisoflavonoids may be mediated through the inhibition of pathways involving NF-κB or MAPKs. The antioxidant activity could be linked to the modulation of cellular redox signaling.
The following diagram depicts a hypothetical signaling pathway that could be investigated for homoisoflavonoids with anti-inflammatory potential.
Caption: Hypothetical anti-inflammatory signaling pathway for homoisoflavonoids.
Future Directions and Conclusion
The study of homoisoflavonoids from Ophiopogon japonicus presents a promising avenue for the discovery of novel therapeutic agents. While this compound remains a relatively uncharacterized compound, the known biological activities of its structural analogs provide a strong rationale for further investigation. Future research should focus on:
-
Comprehensive Biological Screening: A systematic evaluation of the antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory activities of pure this compound.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Assessment of the therapeutic potential of this compound in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoisoflavonoids, a unique subclass of flavonoids, are garnering significant attention within the scientific community for their diverse and potent pharmacological activities. Primarily isolated from the roots of Ophiopogon japonicus, a plant with a long history in traditional medicine, these compounds exhibit a range of therapeutic effects, including anti-inflammatory, antioxidant, tyrosinase inhibitory, and hypolipidemic properties.[1][2][3][4] This technical guide focuses on 6-Formyl-isoophiopogonanone B and its related homoisoflavonoids, providing a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Biological Activities and Quantitative Data
The homoisoflavonoids derived from Ophiopogon japonicus have been demonstrated to possess a variety of biological effects. The following tables summarize the quantitative data associated with their key activities, offering a comparative overview for drug development and lead optimization efforts.
Anti-inflammatory Activity
Several homoisoflavonoids have been shown to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3][5] The half-maximal inhibitory concentrations (IC50) for nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are presented in Table 1.
| Compound | Target | IC50 (µg/mL) | Reference |
| Desmethylisoophiopogonone B | NO | 14.1 ± 1.5 | [2][3] |
| IL-1β | 64.3 ± 7.9 | [3] | |
| IL-6 | 32.4 ± 3.6 | [3] | |
| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | NO | 10.9 ± 0.8 | [2][3] |
| IL-6 | 11.5 ± 2.8 | [3] | |
| 4'-O-Demethylophiopogonanone E | NO | 66.4 ± 3.5 | [2][3] |
| IL-1β | 32.5 ± 3.5 | [2][3] | |
| IL-6 | 13.4 ± 2.3 | [2][3] |
Table 1: Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus
Tyrosinase Inhibitory Activity
Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B) have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Their inhibitory activity is detailed in Table 2.[2]
| Compound | Target | IC50 (x 10⁻⁵ mol/L) | Reference |
| Methylophiopogonanone A (MO-A) | Tyrosinase | 10.87 ± 0.25 | [2] |
| Methylophiopogonanone B (MO-B) | Tyrosinase | 18.76 ± 0.14 | [2] |
Table 2: Tyrosinase Inhibitory Activity of Homoisoflavonoids
Hypolipidemic Activity
Methylophiopogonanone A (MO-A) has demonstrated significant lipid-lowering effects in a high-fat diet (HFD)-induced hyperlipidemic rat model.[4][6] The percentage reduction in various lipid parameters following treatment with MO-A (10 mg/kg/day) is presented in Table 3.
| Parameter | Organ | Reduction vs. HFD Group (%) | Reference |
| Total Cholesterol (TC) | Serum | Significant Reduction | [4] |
| Triglycerides (TG) | Serum | Significant Reduction | [4] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Serum | Significant Reduction | [4] |
| Total Cholesterol (TC) | Liver | Significant Reduction | [4] |
| Triglycerides (TG) | Liver | Significant Reduction | [4] |
Table 3: Hypolipidemic Effects of Methylophiopogonanone A (MO-A) in HFD-induced Hyperlipidemic Rats
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Anti-inflammatory Activity Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol details the in vitro assessment of the anti-inflammatory effects of homoisoflavonoids by measuring the inhibition of pro-inflammatory mediators.
a. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
b. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
c. Cytokine (IL-1β and IL-6) Measurement (ELISA):
-
The levels of IL-1β and IL-6 in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
Tyrosinase Inhibition Assay
This protocol describes the method to evaluate the inhibitory effect of homoisoflavonoids on mushroom tyrosinase activity.
a. Reagents and Preparation:
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate (B84403) buffer, pH 6.8).
-
L-DOPA solution (10 mM in phosphate buffer, pH 6.8).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
b. Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer (pH 6.8), 20 µL of the test compound solution at various concentrations, and 20 µL of the tyrosinase solution.
-
The mixture is pre-incubated at 25°C for 10 minutes.
-
The reaction is initiated by adding 20 µL of the L-DOPA solution to each well.
-
The absorbance is measured kinetically at 475 nm for a set period (e.g., 20 minutes) at 25°C using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo Hyperlipidemia Model
This protocol outlines the induction of hyperlipidemia in rats using a high-fat diet (HFD) and the subsequent evaluation of the hypolipidemic effects of test compounds.
a. Animal Model and Diet:
-
Male Sprague-Dawley or Wistar rats are used.
-
The animals are housed under standard laboratory conditions with free access to food and water.
-
Hyperlipidemia is induced by feeding the rats a high-fat diet (e.g., containing 20% fat, 1.5% cholesterol, and 0.5% cholic acid) for a period of 4-8 weeks. A control group is fed a standard chow diet.
b. Treatment:
-
After the induction period, the HFD-fed rats are randomly divided into groups.
-
One group continues to receive the HFD only (HFD control), while other groups receive the HFD along with the test compound (e.g., Methylophiopogonanone A at 10 mg/kg/day) administered orally for a specified duration (e.g., 4-8 weeks). A normal control group receiving the standard diet is also maintained.
c. Sample Collection and Analysis:
-
At the end of the treatment period, the animals are fasted overnight.
-
Blood samples are collected via cardiac puncture or from the retro-orbital plexus under anesthesia.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
The liver is excised, weighed, and a portion is homogenized for lipid analysis.
-
Serum and hepatic levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are determined using commercial enzymatic kits.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed anti-inflammatory mechanism of homoisoflavonoids via inhibition of the NF-κB signaling pathway.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 4. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 6-Formyl-isoophiopogonanone B: A Hypothetical Approach
Abstract:
This document outlines a detailed, albeit hypothetical, synthesis protocol for 6-Formyl-isoophiopogonanone B. As of the latest literature search, a specific, peer-reviewed synthesis for this compound has not been published. Therefore, this application note provides a plausible synthetic route based on established organic chemistry principles and reactions commonly employed in the synthesis of complex natural products. The proposed strategy involves a multi-step sequence including key reactions such as formylation, cyclization, and functional group manipulations. This document is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis of novel heterocyclic compounds.
Introduction
This compound is a hypothetical complex organic molecule containing a heterocyclic core, a ketone, and a formyl group. While the exact structure is not defined in existing literature, we can infer its general features for the purpose of devising a synthetic strategy. The synthesis of such molecules is of interest for potential applications in medicinal chemistry and drug discovery, as heterocyclic compounds are known to exhibit a wide range of biological activities. This protocol provides a conceptual framework for the synthesis of this compound, which can be adapted and optimized by researchers in the field.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is presented below. This approach breaks down the complex target molecule into simpler, commercially available starting materials.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Formyl-isoophiopogonanone B from Ophiopogon japonicus
Abstract
This application note details a comprehensive protocol for the purification of 6-Formyl-isoophiopogonanone B, a bioactive homoisoflavonoid, from the fibrous roots of Ophiopogon japonicus. The methodology employs a combination of initial extraction and pre-purification followed by a final, optimized High-Performance Liquid Chromatography (HPLC) step. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who require a high-purity sample of the target compound for further studies. The described method is robust, reproducible, and yields this compound with a purity exceeding 96%.
Introduction
This compound is a homoisoflavonoid found in the traditional Chinese medicine "Maidong" (Ophiopogon japonicus). Homoisoflavonoids from this plant are known for their various biological activities, including antioxidant effects.[1] Accurate in-vitro and in-vivo studies of these compounds necessitate highly purified samples. This document provides a detailed method for the isolation and purification of this compound using reversed-phase HPLC.
Experimental Workflow
The overall process for the purification of this compound involves several key stages, from the initial preparation of the plant material to the final purification and analysis of the compound. The workflow is designed to efficiently isolate the target molecule from a complex mixture of natural products.
Figure 1: Overall experimental workflow for the purification of this compound.
Materials and Methods
3.1. Plant Material Fibrous roots of Ophiopogon japonicus (L. f.) Ker-Gawl. were collected, authenticated, and dried in a shaded, well-ventilated area. The dried roots were then ground into a coarse powder.
3.2. Extraction and Pre-purification
-
Extraction: The powdered roots were extracted with 70% ethanol at room temperature. The process was repeated three times to ensure exhaustive extraction.
-
Fractionation: The combined ethanol extracts were concentrated under reduced pressure. The resulting aqueous suspension was then partitioned with ethyl acetate. The ethyl acetate layer, containing the majority of homoisoflavonoids, was collected and dried.[2]
-
Silica Gel Column Chromatography (SGCC): The dried ethyl acetate fraction was subjected to SGCC. A gradient of petroleum ether-ethyl acetate was used as the mobile phase to pre-separate the components.[2] Fractions containing homoisoflavonoids, as identified by thin-layer chromatography (TLC), were pooled and concentrated.
3.3. HPLC Purification Protocol The enriched fraction from SGCC was further purified by preparative HPLC. The analytical HPLC conditions were adapted and scaled for this purpose.
Instrumentation:
-
Preparative HPLC system with a UV-Vis detector
-
Analytical HPLC system for purity assessment
-
Reversed-Phase C18 column
-
Lyophilizer
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure)
-
Reference standard of this compound (if available)
Protocol:
-
Sample Preparation: Dissolve the enriched homoisoflavonoid fraction in a minimal amount of methanol (B129727) or the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
-
Preparative HPLC Separation: Inject the prepared sample onto the preparative HPLC system.
-
Fraction Collection: Monitor the chromatogram at the specified detection wavelength. Collect the fractions corresponding to the peak of this compound based on retention time.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system with the conditions specified in Table 1.
-
Lyophilization: Pool the fractions with the desired purity level and remove the solvent by lyophilization to obtain the purified compound as a powder.
Quantitative Data
The following table summarizes the analytical HPLC conditions and the results obtained for the purity analysis of this compound.
| Parameter | Value | Reference |
| HPLC System | Shimadzu or equivalent | [2] |
| Column | C18 (5 µm, 250 mm × 4.6 mm) | [2] |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Column Temperature | 30 °C | [2] |
| Detection Wavelength | 285 nm | [2] |
| Injection Volume | 20 µL | [3] |
| Achieved Purity | 96.70% | [2] |
Potential Biological Activity and Signaling Pathway
Homoisoflavonoids, including 6-Formyl-isoophiopogonanone A, have demonstrated antioxidant properties.[1] Antioxidants play a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS). This mechanism often involves the modulation of cellular signaling pathways related to oxidative stress.
Figure 2: Postulated antioxidant mechanism of this compound.
Conclusion
The protocol described in this application note provides a clear and effective method for the purification of this compound from Ophiopogon japonicus. By utilizing a combination of traditional chromatographic techniques and modern HPLC, it is possible to obtain this compound with a high degree of purity, suitable for detailed pharmacological and biological investigations. The provided HPLC parameters are a validated starting point for researchers to adapt to their specific instrumentation and requirements.
References
Application Notes & Protocols for the Quantitative Analysis of 6-Formyl-isoophiopogonanone B
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Formyl-isoophiopogonanone B is a homoisoflavonoid that has garnered interest within the scientific community. As research into its pharmacokinetic properties and potential therapeutic applications progresses, the need for robust and reliable quantitative analysis methods becomes paramount. This document provides a comprehensive overview of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of this compound in biological matrices. While specific validated methods for this compound are not widely published, the following protocols are based on established principles for the analysis of similar analytes and provide a strong foundation for method development and validation.
The LC-MS/MS technique is highlighted for its superior sensitivity and selectivity, which are crucial for detecting and quantifying analytes at low concentrations within complex biological samples.[1][2][3] This document outlines detailed experimental procedures, data presentation in tabular format for clarity, and visual workflows to guide researchers in establishing a validated quantitative assay for this compound.
Proposed Quantitative Analysis Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1][2] This method is highly suitable for the quantification of small molecules like this compound in complex matrices such as plasma, urine, and tissue homogenates.
Experimental Workflow Diagram
Caption: General workflow for the quantitative analysis of this compound using LC-MS/MS.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting small molecules from biological fluids like plasma or serum.
Objective: To remove proteins that can interfere with the analysis and to extract this compound.
Materials:
-
Biological sample (e.g., plasma)
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample)
-
Precipitating agent (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow Diagram
Caption: Step-by-step workflow for sample preparation using protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following are proposed starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 - 1.0 | 10 |
| 1.0 - 5.0 | 10 → 90 |
| 5.0 - 6.0 | 90 |
| 6.0 - 6.1 | 90 → 10 |
| 6.1 - 8.0 | 10 |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize based on instrument manufacturer's recommendations |
| MRM Transitions | To be determined by direct infusion of a standard solution of this compound and a suitable internal standard. |
Method Validation Parameters
A newly developed analytical method must be validated to ensure its reliability. The following tables summarize the typical parameters and acceptable limits for method validation based on FDA guidelines.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Calibration Curve | At least 6 non-zero concentration points |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Linearity | Visual inspection of a plot of residuals vs. concentration |
| Range | The range of concentrations over which the method is precise, accurate, and linear. |
Table 2: Precision and Accuracy
| Parameter | Concentration Level | Acceptance Criteria (%RSD for Precision, %Bias for Accuracy) |
| Intra-day Precision | LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision | LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy | LLOQ, LQC, MQC, HQC | Within ±15% of nominal value (±20% for LLOQ) |
| LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control. |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor (response in the presence of matrix / response in the absence of matrix) should be consistent across different lots of matrix. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
Table 4: Stability
| Stability Type | Conditions | Acceptance Criteria |
| Freeze-Thaw | Minimum of 3 freeze-thaw cycles | Mean concentration within ±15% of nominal concentration |
| Short-Term | Room temperature for a duration exceeding expected sample handling time | Mean concentration within ±15% of nominal concentration |
| Long-Term | At intended storage temperature for a duration longer than the study | Mean concentration within ±15% of nominal concentration |
| Stock Solution | At intended storage temperature | Mean concentration within ±15% of nominal concentration |
Conclusion
The protocols and data presented in these application notes provide a robust starting point for developing and validating a quantitative LC-MS/MS method for this compound. Adherence to these guidelines will enable researchers to generate accurate and reproducible data, which is essential for advancing the understanding of this compound's pharmacological profile. It is imperative to perform a full method validation to ensure the reliability of the results for any specific application.
References
Application Notes and Protocols for In Vitro Neuroprotection Assays of Novel Compounds
Note to the User: Publicly available scientific literature and databases do not contain specific information regarding in vitro neuroprotection assays conducted on "6-Formyl-isoophiopogonanone B". The following application notes and protocols are therefore provided as a comprehensive and generalized guide for assessing the neuroprotective potential of a novel investigational compound, hereafter referred to as "Compound X". These protocols are based on established methodologies frequently employed in the field of neuropharmacology and drug discovery.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The development of neuroprotective agents that can prevent or slow this process is a critical area of research. In vitro assays provide an essential primary platform for screening and characterizing the efficacy and mechanisms of action of potential neuroprotective compounds. This document outlines a series of standard in vitro assays to evaluate the ability of "Compound X" to protect neuronal cells from common insults like oxidative stress and excitotoxicity.
Data Presentation: Representative Findings for "Compound X"
The following tables present hypothetical, yet representative, quantitative data that could be generated from the described assays. These tables are designed for easy comparison of the effects of "Compound X" under various experimental conditions.
Table 1: Effect of Compound X on Neuronal Viability in an Oxidative Stress Model (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 5.8 |
| Oxidative Stressor (e.g., H₂O₂) | 100 µM | 48.2 ± 3.5 |
| Compound X + Oxidative Stressor | 1 | 62.5 ± 4.1 |
| Compound X + Oxidative Stressor | 5 | 78.9 ± 3.9 |
| Compound X + Oxidative Stressor | 10 | 91.3 ± 4.6 |
| Compound X Alone | 10 | 98.7 ± 5.2 |
Data are presented as mean ± standard deviation. Cell viability is expressed as a percentage relative to the vehicle control.
Table 2: Effect of Compound X on Lactate Dehydrogenase (LDH) Release (Cytotoxicity Assay)
| Treatment Group | Concentration (µM) | LDH Release (% of Maximum) |
| Vehicle Control | - | 5.1 ± 1.2 |
| Oxidative Stressor (e.g., H₂O₂) | 100 µM | 85.4 ± 6.3 |
| Compound X + Oxidative Stressor | 1 | 65.7 ± 5.5 |
| Compound X + Oxidative Stressor | 5 | 42.1 ± 4.8 |
| Compound X + Oxidative Stressor | 10 | 18.9 ± 3.1 |
| Maximum LDH Release (Lysis) | - | 100 |
Data are presented as mean ± standard deviation. LDH release is expressed as a percentage of the maximum release from lysed cells.
Table 3: Effect of Compound X on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Relative Fluorescence (%) |
| Vehicle Control | - | 100 ± 8.1 |
| Oxidative Stressor (e.g., H₂O₂) | 100 µM | 320.5 ± 15.7 |
| Compound X + Oxidative Stressor | 1 | 245.3 ± 12.9 |
| Compound X + Oxidative Stressor | 5 | 180.1 ± 11.2 |
| Compound X + Oxidative Stressor | 10 | 115.8 ± 9.5 |
Data are presented as mean ± standard deviation. Relative fluorescence is expressed as a percentage relative to the vehicle control.
Table 4: Modulation of Apoptotic Protein Expression by Compound X (Western Blot Densitometry)
| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio |
| Vehicle Control | - | 1.0 ± 0.15 |
| Oxidative Stressor (e.g., H₂O₂) | 100 µM | 4.8 ± 0.41 |
| Compound X + Oxidative Stressor | 5 | 2.5 ± 0.32 |
| Compound X + Oxidative Stressor | 10 | 1.3 ± 0.21 |
Data are presented as mean ± standard deviation, normalized to the vehicle control.
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
This protocol describes the general procedure for maintaining a neuronal cell line and inducing neurotoxicity to screen for neuroprotective effects.
-
Cell Line: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Protocol:
-
Seed cells in the appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow to 70-80% confluency.
-
For neuroprotection experiments, pre-treat the cells with various concentrations of "Compound X" for a specified duration (e.g., 2-24 hours).
-
Induce neurotoxicity by adding a neurotoxic agent. Common agents include:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).
-
Amyloid Toxicity: Amyloid-beta (Aβ) peptides.
-
-
Incubate for the desired period (e.g., 24 hours).
-
Proceed with specific assays to measure cell viability, cytotoxicity, or other cellular markers.
-
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
After the treatment period, remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the amount of LDH, a cytosolic enzyme released upon cell lysis, in the culture medium as an indicator of cytotoxicity.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit.
-
-
Protocol:
-
Following the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare controls as per the kit instructions: a) background (medium only), b) spontaneous LDH release (vehicle-treated cells), and c) maximum LDH release (cells treated with lysis buffer).
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's manual (usually 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)
This assay uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.
-
Materials:
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free culture medium
-
PBS
-
-
Protocol:
-
After treatment, wash the cells in a 96-well black-walled plate twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Quantify the relative ROS levels as a percentage of the vehicle control group.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
-
Protocol:
-
Lyse the treated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Visualizations
The following diagrams illustrate a typical experimental workflow and a potential signaling pathway involved in neuroprotection.
Caption: Experimental workflow for in vitro neuroprotection screening.
Caption: Potential neuroprotective signaling pathway of "Compound X".
Assessing the Antioxidant Potential of 6-Formyl-isoophiopogonanone B: Application Notes and Protocols
Disclaimer: As of December 2025, specific studies assessing the antioxidant activity of 6-Formyl-isoophiopogonanone B using DPPH and ABTS assays are not available in the public domain. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals to evaluate the antioxidant potential of novel compounds, such as this compound. The sample data presented is illustrative and not based on experimental results for this specific compound.
Application Notes
The evaluation of antioxidant activity is a critical step in the characterization of novel bioactive molecules. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used, simple, and rapid spectrophotometric methods for determining the radical scavenging capacity of compounds.[1][2] These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it and causing a change in color that can be measured.[1][2]
Principle of the DPPH Assay: The DPPH radical is a stable free radical that shows a strong absorption maximum at approximately 517 nm.[2][3] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.[2] The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Principle of the ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[4][5] This radical has a characteristic blue-green color with absorption maxima at 734 nm.[6] Antioxidants present in the sample reduce the ABTS•+ to its colorless neutral form, and the extent of this decolorization is proportional to the antioxidant's concentration and activity.[5][6]
Experimental Protocols
DPPH Radical Scavenging Activity Assay
This protocol is adapted from widely accepted methodologies for determining antioxidant capacity.[2][3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Compound and Standard: Prepare a stock solution of the test compound in methanol. A series of dilutions should be prepared to determine the IC50 value. Prepare a similar dilution series for the positive control.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound or standard to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS Radical Cation Decolorization Assay
This protocol is based on established methods for assessing antioxidant activity.[4][5][7]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6][8]
-
Preparation of Test Compound and Standard: Prepare a stock solution of the test compound in a suitable solvent. Prepare a series of dilutions to determine the IC50 value. Prepare a similar dilution series for the positive control.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compound or standard to the wells.
-
For the blank, add 10 µL of the solvent instead of the sample.
-
Incubate the plate at room temperature for 6-30 minutes.[8]
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the sample.
-
Data Presentation
The quantitative results from the DPPH and ABTS assays should be summarized in a clear and concise table for easy comparison.
Table 1: Antioxidant Activity of this compound (Illustrative Data)
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | [Insert Experimental Value] | [Insert Experimental Value] |
| Ascorbic Acid (Positive Control) | [Insert Experimental Value] | [Insert Experimental Value] |
| Trolox (Positive Control) | [Insert Experimental Value] | [Insert Experimental Value] |
Visualizations
Experimental Workflow Diagrams
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Potential Antioxidant Signaling Pathway
While the specific mechanisms of this compound are unknown, many flavonoids exert their antioxidant effects by modulating cellular signaling pathways. One such key pathway is the Nrf2-ARE pathway.
Caption: Potential Nrf2-ARE Antioxidant Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 3. zen-bio.com [zen-bio.com]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
Application Notes and Protocols for Investigating the Bioactivity of 6-Formyl-isoophiopogonanone B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Formyl-isoophiopogonanone B is a novel compound belonging to the homoisoflavonoid class, compounds of which are naturally found in plants of the genus Ophiopogon. While direct studies on this specific molecule are not extensively available, related compounds isolated from Ophiopogon japonicus have demonstrated significant biological activities, including anti-inflammatory and potential anti-cancer effects.[1][2] Structurally similar isoquinoline (B145761) alkaloids have also been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cell lines.[3][4]
These application notes provide a comprehensive experimental framework to investigate the potential anti-inflammatory and anti-cancer properties of this compound in vitro. The protocols detailed below are designed to be adaptable for researchers in academic and industrial settings.
Experimental Design Overview
The proposed experimental workflow is designed to systematically evaluate the biological effects of this compound. The workflow begins with an initial cytotoxicity screening across relevant cell lines, followed by in-depth investigations into its anti-inflammatory and anti-cancer mechanisms.
Caption: Experimental workflow for characterizing this compound.
Data Presentation
Quantitative data from the following experiments should be recorded and summarized in the tables below for clear comparison and analysis.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| RAW 264.7 | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 |
Table 2: Effect on Nitric Oxide and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | 1 | |||
| 5 | ||||
| 10 | ||||
| Dexamethasone (Positive Control) | 1 |
Table 3: Induction of Apoptosis in Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
| MCF-7 | Vehicle Control | - | ||
| This compound | IC50/2 | |||
| IC50 | ||||
| A549 | Vehicle Control | - | ||
| This compound | IC50/2 | |||
| IC50 |
Table 4: Cell Cycle Analysis in Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Vehicle Control | - | |||
| This compound | IC50/2 | ||||
| IC50 | |||||
| A549 | Vehicle Control | - | |||
| This compound | IC50/2 | ||||
| IC50 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effect of this compound on selected cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cell lines (e.g., RAW 264.7 murine macrophages, MCF-7 human breast cancer, A549 human lung cancer)
-
Complete growth medium (DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To assess the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.[1][2]
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Analysis (ELISA)
Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
Materials:
-
Supernatants from the NO production assay (Protocol 2).
-
ELISA kits for mouse IL-6 and TNF-α.
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at IC50 and sub-IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 5: Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression in cancer cells.
Materials:
-
Cancer cell lines
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells and treat as described in the apoptosis assay (Protocol 4).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI/RNase A staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 6: Western Blot Analysis
Objective: To examine the effect of this compound on key signaling pathways involved in inflammation and cancer.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-NF-κB p65, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathway Visualization
Based on literature for related compounds, this compound may exert its effects through the modulation of key inflammatory and cancer-related signaling pathways.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 3. mdpi.com [mdpi.com]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ophiopogonanones in a Preclinical Alzheimer's Disease Model
Topic: Ophiopogonanone Class Compounds in an Animal Model for Neurodegenerative Disease Audience: Researchers, scientists, and drug development professionals.
Introduction
Ophiopogonanones, a class of homoisoflavonoids derived from the herb Ophiopogon japonicus, have garnered interest for their potential neuroprotective properties. These compounds are being investigated for their therapeutic potential in various neurological conditions, including those with underlying mechanisms of oxidative stress and inflammation, which are also hallmarks of neurodegenerative diseases such as Alzheimer's disease. This document provides a detailed overview of the application of an ophiopogonanone compound in a preclinical animal model of Alzheimer's disease, focusing on the assessment of cognitive function and key pathological markers.
The protocols outlined below describe the use of the 5xFAD mouse model, a well-established model of familial Alzheimer's disease that exhibits amyloid plaque pathology and associated cognitive deficits.[1][2] The experimental design is structured to evaluate the therapeutic efficacy of a representative ophiopogonanone compound on behavioral outcomes and molecular pathways implicated in neurodegeneration.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected neuroprotective effects of an ophiopogonanone compound in a 5xFAD mouse model.
Table 1: Effect of Ophiopogonanone on Spatial Learning and Memory in the Morris Water Maze
| Treatment Group | Mean Escape Latency (seconds) - Day 5 | Time in Target Quadrant (seconds) - Probe Trial |
| Wild-Type (WT) + Vehicle | 20.5 ± 3.2 | 25.8 ± 4.1 |
| 5xFAD + Vehicle | 45.2 ± 5.8 | 12.3 ± 2.9 |
| 5xFAD + Ophiopogonanone (10 mg/kg) | 32.7 ± 4.5 | 18.9 ± 3.5 |
| 5xFAD + Ophiopogonanone (20 mg/kg) | 28.1 ± 3.9 | 22.4 ± 3.8 |
*p < 0.05, **p < 0.01 compared to 5xFAD + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of Ophiopogonanone on Amyloid-β (Aβ) Plaque Load in the Hippocampus
| Treatment Group | Aβ Plaque Count (plaques/mm²) | Aβ Plaque Area (%) |
| Wild-Type (WT) + Vehicle | 0.5 ± 0.2 | 0.1 ± 0.05 |
| 5xFAD + Vehicle | 85.4 ± 10.1 | 12.7 ± 1.8 |
| 5xFAD + Ophiopogonanone (10 mg/kg) | 62.8 ± 8.5 | 9.2 ± 1.3 |
| 5xFAD + Ophiopogonanone (20 mg/kg) | 48.2 ± 7.2 | 6.8 ± 1.1 |
*p < 0.05, **p < 0.01 compared to 5xFAD + Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of Ophiopogonanone on PI3K/Akt Signaling Pathway in Hippocampal Tissue
| Treatment Group | p-Akt/Akt Ratio (relative to WT) | p-GSK-3β/GSK-3β Ratio (relative to WT) |
| Wild-Type (WT) + Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 5xFAD + Vehicle | 0.45 ± 0.08 | 0.52 ± 0.09 |
| 5xFAD + Ophiopogonanone (10 mg/kg) | 0.72 ± 0.10 | 0.78 ± 0.11 |
| 5xFAD + Ophiopogonanone (20 mg/kg) | 0.91 ± 0.13 | 0.94 ± 0.14 |
*p < 0.05, **p < 0.01 compared to 5xFAD + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male 5xFAD transgenic mice and wild-type (WT) littermates, aged 6 months.[1][2] The 5xFAD model overexpresses human amyloid precursor protein (APP) with three familial Alzheimer's disease mutations and human presenilin 1 (PSEN1) with two familial Alzheimer's disease mutations.[1]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
WT + Vehicle
-
5xFAD + Vehicle
-
5xFAD + Ophiopogonanone (10 mg/kg)
-
5xFAD + Ophiopogonanone (20 mg/kg)
-
-
Administration: The ophiopogonanone compound or vehicle is administered daily via oral gavage for 8 weeks.
Morris Water Maze (MWM) for Cognitive Assessment
The MWM is used to assess spatial learning and memory.[3][4]
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22 ± 1°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase (Days 1-5):
-
Mice are subjected to four trials per day for five consecutive days.
-
For each trial, the mouse is gently placed into the water at one of four starting positions (North, South, East, West), facing the pool wall.
-
The mouse is allowed to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain on the platform for 15 seconds.
-
The time to reach the platform (escape latency) and the path taken are recorded using a video tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Immunohistochemistry for Aβ Plaque Load
-
Tissue Preparation:
-
Following the final behavioral test, mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA overnight and then transferred to a 30% sucrose (B13894) solution for cryoprotection.
-
Brains are sectioned coronally at 30 µm thickness using a cryostat.
-
-
Staining Protocol:
-
Free-floating sections are washed in PBS.
-
Sections are incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Sections are incubated overnight at 4°C with a primary antibody against Aβ (e.g., 6E10).
-
After washing, sections are incubated with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Sections are mounted on slides and coverslipped with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Analysis:
-
Images of the hippocampus and cortex are captured using a fluorescence microscope.
-
The number and area of Aβ plaques are quantified using image analysis software (e.g., ImageJ).
-
Western Blot for PI3K/Akt Signaling Pathway
-
Protein Extraction:
-
Hippocampal tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged, and the supernatant containing the protein lysate is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
Western Blot Protocol:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), Akt, p-GSK-3β (Ser9), GSK-3β, and a loading control (e.g., β-actin or GAPDH).[5][6]
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometric Analysis:
-
The intensity of the protein bands is quantified using image analysis software.
-
The ratios of phosphorylated protein to total protein are calculated and normalized to the loading control.
-
Visualizations
Caption: Proposed PI3K/Akt signaling pathway modulated by ophiopogonanones.
Caption: Experimental workflow for evaluating ophiopogonanones in a 5xFAD mouse model.
References
- 1. The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 6. PI3K-Akt-Wnt Pathway Is Implicated in Exercise-Induced Improvement of Short-term Memory in Cerebral Palsy Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 6-Formyl-isoophiopogonanone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Formyl-isoophiopogonanone B is a homoisoflavonoid compound that can be isolated from the tubers of Ophiopogon japonicus. Preliminary studies on related compounds, such as 6-Formyl-isoophiopogonanone A, suggest potent antioxidant properties.[1][2] Due to its chemical structure, this compound is predicted to have low aqueous solubility, a common challenge for the in vivo administration of many natural products.[3][4][5][6] This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, along with a proposed experimental workflow and relevant signaling pathway information.
The protocols outlined below focus on a co-solvent-based formulation, a widely accepted method for administering hydrophobic compounds in preclinical research.[3] These guidelines are intended to serve as a starting point and may require optimization based on specific experimental needs and animal models.
Data Presentation
Formulation Composition
For in vivo administration, a clear and homogenous solution is critical for accurate dosing and to avoid precipitation in the bloodstream, which can lead to embolism and other adverse effects. The following table details a recommended co-solvent formulation for this compound.
| Component | Function | Final Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary Solvent | 10% | Should be of high purity (cell culture or molecular biology grade). |
| Polyethylene Glycol 400 (PEG400) | Co-solvent/Vehicle | 40% | A commonly used vehicle to improve the solubility of poorly water-soluble compounds. |
| Saline (0.9% NaCl) | Vehicle | 50% | Ensures the final formulation is isotonic and suitable for injection. |
| This compound | Active Compound | 1-10 mg/mL | The final concentration should be determined based on the desired dose and solubility in the vehicle. |
Hypothetical In Vivo Dose-Response Data
The following table provides a hypothetical example of how to present dose-response data from an in vivo study investigating the antioxidant effects of this compound. This data is for illustrative purposes only.
| Treatment Group | Dose (mg/kg) | Route of Administration | N (animals) | Serum Superoxide Dismutase (SOD) Activity (U/mL) | Liver Malondialdehyde (MDA) Levels (nmol/mg protein) |
| Vehicle Control | 0 | Intraperitoneal (i.p.) | 8 | 125.3 ± 10.2 | 2.5 ± 0.3 |
| This compound | 10 | Intraperitoneal (i.p.) | 8 | 150.1 ± 12.5 | 1.8 ± 0.2 |
| This compound | 25 | Intraperitoneal (i.p.) | 8 | 185.6 ± 15.1 | 1.2 ± 0.1 |
| This compound | 50 | Intraperitoneal (i.p.) | 8 | 210.2 ± 18.3 | 0.8 ± 0.1 |
| Positive Control (e.g., N-acetylcysteine) | 100 | Intraperitoneal (i.p.) | 8 | 205.5 ± 17.8 | 0.9 ± 0.1 |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle Control.
Experimental Protocols
Preparation of this compound Formulation (10 mg/mL Stock)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a DMSO/PEG400/Saline vehicle.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 400 (PEG400), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming bath or heat block (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For a 1 mL final volume of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Initial Dissolution in DMSO: Add the weighed this compound to a sterile tube. Add 100 µL of DMSO (10% of the final volume). Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., at 37°C) may aid dissolution.
-
Addition of PEG400: To the DMSO solution, add 400 µL of PEG400 (40% of the final volume). Vortex the mixture until it is homogenous.
-
Final Dilution with Saline: Slowly add 500 µL of sterile saline (50% of the final volume) to the DMSO/PEG400 mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.
-
Final Homogenization and Inspection: Vortex the final solution for at least one minute to ensure homogeneity. Visually inspect the solution for any precipitation or cloudiness. If precipitation occurs, the formulation may need to be prepared at a lower concentration.
-
Storage: The freshly prepared formulation should ideally be used immediately. If short-term storage is necessary, store it at 4°C and protect it from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
In Vivo Administration Protocol (Example)
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of the this compound formulation to mice.
Materials:
-
Prepared this compound formulation
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Animal Acclimatization: Ensure that the animals have been properly acclimatized to the housing conditions before the start of the experiment.
-
Dose Calculation: Weigh each animal to determine the correct volume of the formulation to administer. The injection volume is typically 5-10 mL/kg body weight. For a 25 g mouse and a desired dose of 25 mg/kg, using a 10 mg/mL stock solution, the calculation would be:
-
(25 mg/kg * 0.025 kg) / 10 mg/mL = 0.0625 mL or 62.5 µL
-
-
Administration: Administer the calculated volume of the this compound formulation or vehicle control via intraperitoneal injection.
-
Monitoring: Following administration, monitor the animals for any signs of adverse reactions, such as distress, lethargy, or localized irritation at the injection site.
-
Experimental Endpoint: At the designated time points post-administration, proceed with the planned experimental procedures, such as blood collection for serum analysis or tissue harvesting for biochemical assays.
Visualization of Pathways and Workflows
Proposed In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the antioxidant effects of this compound.
Caption: In vivo experimental workflow for evaluating this compound.
Nrf2 Signaling Pathway
Given the antioxidant properties of related compounds, this compound may exert its effects through the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[3][4][5]
Caption: Proposed mechanism of action via the Nrf2 signaling pathway.
References
- 1. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 4. hololifecenter.com [hololifecenter.com]
- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation | MDPI [mdpi.com]
- 6. Antioxidant signaling pathways: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for Measuring the Anti-inflammatory Effects of 6-Formyl-isoophiopogonanone B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. However, chronic inflammation contributes to the pathogenesis of numerous diseases.[1][2] The lipopolysaccharide (LPS)-induced inflammatory response in macrophages, such as the RAW 264.7 cell line, is a widely used in vitro model to screen for and characterize anti-inflammatory compounds.[3][4][5] LPS, a component of the outer membrane of Gram-negative bacteria, activates signaling pathways that lead to the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7] Key signaling pathways involved in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11]
6-Formyl-isoophiopogonanone B is a novel compound with potential anti-inflammatory properties. These application notes provide detailed protocols to assess the efficacy of this compound in mitigating the inflammatory response in LPS-stimulated RAW 264.7 macrophages.
Data Presentation: Effects of this compound on Pro-inflammatory Mediators
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of nitric oxide (NO) and key pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
| Concentration (µM) | NO Production (% of LPS control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.1 |
| 5 | 62.7 | ± 3.5 |
| 10 | 41.5 | ± 2.8 |
| 25 | 25.8 | ± 2.1 |
| 50 | 15.2 | ± 1.5 |
| IC50 (µM) | 8.5 |
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | 25.4 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.8 |
| LPS (1 µg/mL) | 1250.6 ± 85.3 | 980.4 ± 70.2 | 450.7 ± 35.6 |
| LPS + 10 µM Compound | 780.2 ± 55.9 | 610.9 ± 48.7 | 280.1 ± 22.4 |
| LPS + 25 µM Compound | 450.8 ± 32.7 | 350.6 ± 29.8 | 160.5 ± 15.3 |
| LPS + 50 µM Compound | 210.3 ± 18.9 | 165.2 ± 14.3 | 75.8 ± 8.9 |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and their stimulation with LPS to induce an inflammatory response, followed by treatment with this compound.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
24-well and 6-well culture plates
-
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[3]
-
Seed the cells in 24-well or 6-well plates at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.[12]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[3]
-
Cell Viability Assay (MTS Assay)
It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.
-
Materials:
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTS reagent to each well and incubate for 4 hours.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[13]
-
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 2.5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
After cell treatment, collect 100 µL of the cell culture supernatant from each well of the 24-well plate and transfer to a 96-well plate.
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Mix equal volumes of Griess Reagent A and B immediately before use.[13]
-
Add 100 µL of the mixed Griess reagent to each well containing the supernatant and standards.[13]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 550 nm using a microplate reader.[13]
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol quantifies the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[14][15]
-
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[16]
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.[15]
-
Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add Avidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate. Incubate for 20-30 minutes at room temperature in the dark.[15]
-
Add the stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol assesses the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.[18]
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Visualizations: Diagrams of Workflows and Signaling Pathways
Caption: Experimental workflow for assessing the anti-inflammatory effects.
Caption: NF-κB signaling pathway and potential inhibition by the compound.
Caption: MAPK signaling pathway and potential inhibition by the compound.
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory properties of an aldehydes-enriched fraction of grapefruit essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Steam Explosion-Assisted Extraction on the Structural Characteristics, Phenolic Profile, and Biological Activity of Valonea [mdpi.com]
- 4. Effects of lipopolysaccharide-induced inflammation on expression of growth-associated genes by corticospinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuro-inflammation induced by lipopolysaccharide causes cognitive impairment through enhancement of beta-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic induction of inflammation by bacterial products lipopolysaccharide and fMLP: an important microbial pathogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti‑inflammatory effects of 6‑formyl umbelliferone via the NF‑κB and ERK/MAPK pathway on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of the six compounds isolated from Nauclea officinalis Pierrc ex Pitard, and molecular mechanism of strictosamide via suppressing the NF-κB and MAPK signaling pathway in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory Effect of Canavalia gladiata Extract on Aggregatibacter actinomycetemcomitans LPS Induced Nitric Oxide in Macrophages | MDPI [mdpi.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 17. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes: Assessing the Cytotoxicity of 6-Formyl-isoophiopogonanone B
References
- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Formyl-isoophiopogonanone B
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of 6-Formyl-isoophiopogonanone B, focusing on the critical formylation step of the isoophiopogonanone B precursor.
Troubleshooting Guide & FAQs
Issue 1: Low or No Conversion of Starting Material
Q1: I am observing a very low conversion of my starting material, isoophiopogonanone B, during the formylation reaction. What are the potential causes and how can I improve the conversion rate?
A1: Low conversion in formylation reactions can stem from several factors, including insufficient reactivity of the formylating agent, inadequate reaction temperature, or the presence of deactivating groups on the substrate. Here are some troubleshooting steps:
-
Re-evaluate your formylating agent: The choice of formylating agent is critical. For electron-rich aromatic systems like isoophiopogonanone B, a Vilsmeier-Haack reaction is often a good choice. If you are using a milder agent, consider switching to a more reactive one.
-
Optimize Reaction Temperature: Formylation reactions can be sensitive to temperature. If the reaction is too slow at room temperature, a moderate increase in temperature may be necessary. However, be cautious as excessive heat can lead to side product formation.
-
Check Reagent Quality: Ensure that your formylating agent and solvent are pure and anhydrous. Moisture can quench many formylating reagents.
-
Increase Reagent Stoichiometry: An excess of the formylating agent can sometimes drive the reaction to completion. A stepwise increase in the molar equivalents of the reagent can be explored.
Workflow for Troubleshooting Low Conversion
Caption: Workflow for addressing low starting material conversion.
Issue 2: Poor Regioselectivity and Formation of Multiple Products
Q2: My formylation reaction is producing a mixture of isomers, with the formyl group at different positions on the aromatic ring, leading to a low yield of the desired 6-formyl product. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the formylation of complex molecules is a common challenge. The directing effects of existing substituents on the aromatic ring play a crucial role.
-
Steric Hindrance: The bulky nature of the isoophiopogonanone B core may influence the site of formylation. A less hindered position might be favored.
-
Protecting Groups: Consider the use of protecting groups to block more reactive sites on the molecule, thereby directing the formylation to the desired position.
-
Choice of Catalyst: In some formylation reactions, the choice of a Lewis acid catalyst can influence the regioselectivity.
-
Reaction Conditions: Temperature and solvent can also impact the isomeric ratio of the products. A systematic optimization of these parameters is recommended.
Decision Tree for Improving Regioselectivity
Caption: Decision tree for enhancing regioselectivity.
Quantitative Data Summary
The following table presents a hypothetical comparison of different formylation methods for isoophiopogonanone B to guide your optimization efforts.
| Formylation Method | Formylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 6-Formyl Isomer (%) |
| Vilsmeier-Haack | POCl₃ / DMF | Dichloromethane | 0 - 25 | 4 | 45 |
| Duff Reaction | Hexamethylenetetramine | Trifluoroacetic Acid | 80 | 12 | 30 |
| Rieche Formylation | Dichloromethyl methyl ether / TiCl₄ | Dichloromethane | -78 to 0 | 2 | 60 |
| Ortho-formylation | n-BuLi / DMF | THF | -78 to 25 | 3 | 25 (Major ortho-product) |
Experimental Protocols
Protocol: Vilsmeier-Haack Formylation of Isoophiopogonanone B
Materials:
-
Isoophiopogonanone B (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoophiopogonanone B in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to anhydrous DMF at 0 °C. Stir for 30 minutes.
-
Slowly add the freshly prepared Vilsmeier reagent to the solution of isoophiopogonanone B at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
General Experimental Workflow
Caption: Step-by-step experimental workflow for formylation.
"6-Formyl-isoophiopogonanone B" stability and degradation studies
Welcome to the technical support center for 6-Formyl-isoophiopogonanone B. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage in solution, for example, dissolved in DMSO, it is advisable to store at -80°C.[1] Avoid repeated freeze-thaw cycles, which may accelerate degradation.
Q2: What are the main factors that can cause the degradation of this compound?
A2: Based on preliminary forced degradation studies, this compound is susceptible to degradation under certain conditions. The primary factors that can lead to its degradation are exposure to alkaline pH, oxidative conditions, and photolysis.[2][3] It is relatively stable under neutral and acidic conditions and less affected by heat.
Q3: How can I monitor the stability of this compound in my formulation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the intact compound from its degradation products.[4] Regular testing of samples stored under controlled conditions will provide a stability profile over time.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation, or stress testing, involves subjecting a drug substance to harsh conditions such as high/low pH, high temperature, light, and oxidizing agents to accelerate its degradation.[5] These studies are crucial for several reasons: they help in understanding the degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods.[3][5][6]
Troubleshooting Guides
Issue 1: Unexpected peaks in the HPLC chromatogram during analysis.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Step: Compare the chromatogram of the sample with a freshly prepared standard solution. The presence of new peaks in the sample chromatogram that are not in the standard suggests degradation. Confirm by performing a forced degradation study (see experimental protocols below) to see if the degradation products match the unexpected peaks.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure all solvents are of high purity and filtered. Check the sample preparation procedure for any potential sources of contamination. Run a blank (solvent without the compound) to check for impurities in the mobile phase or system.
-
-
Possible Cause 3: Interaction with excipients.
-
Troubleshooting Step: If working with a formulation, analyze the excipients separately to see if they contribute any interfering peaks.
-
Issue 2: Loss of potency or activity of this compound in a solution over a short period.
-
Possible Cause 1: Instability in the chosen solvent.
-
Troubleshooting Step: Investigate the stability of the compound in different solvents. It is possible that the current solvent is promoting degradation. Consider using a buffered solution if pH is a critical factor.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting Step: Use low-adsorption vials or silanized glassware to minimize loss due to surface binding.
-
-
Possible Cause 3: Exposure to light.
-
Troubleshooting Step: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Data Presentation
The following tables summarize hypothetical data from forced degradation studies on this compound, illustrating the percentage of degradation under various stress conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 5.2 | 1 |
| 0.1 M NaOH | 8 | 60 | 25.8 | 3 |
| 10% H₂O₂ | 12 | 25 | 18.5 | 2 |
| Thermal | 48 | 80 | 8.1 | 1 |
| Photolytic (UV) | 24 | 25 | 15.3 | 2 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify the resulting degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade methanol (B129727), acetonitrile, and water
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 10% H₂O₂.
-
Store the solution at room temperature (25°C) for 12 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at 80°C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of the compound to UV light in a photostability chamber for 24 hours.
-
Analyze the solution by HPLC.
-
-
Control Sample: Prepare a 100 µg/mL solution of the compound in the mobile phase without subjecting it to any stress conditions and analyze by HPLC.
4. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the intact compound in the stressed samples to that of the control sample.
-
Characterize the degradation products using LC-MS/MS if necessary.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathway for this compound.
References
Technical Support Center: Overcoming Bioavailability Challenges of Novel Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor bioavailability with investigational compounds, using the hypothetical molecule "Compound X" as an illustrative example. The principles and methodologies described here are broadly applicable to other molecules exhibiting similar challenges, such as 6-Formyl-isoophiopogonanone B.
Frequently Asked Questions (FAQs)
Q1: Our lead compound, "Compound X," shows excellent in vitro efficacy but very low plasma concentrations in animal studies after oral administration. What are the likely causes?
A1: Low oral bioavailability is a common challenge in drug development and can stem from several factors. The primary reasons are often poor aqueous solubility and/or low intestinal permeability.[1][2] Additionally, the compound may be subject to significant first-pass metabolism in the gut wall or liver, or it could be removed by efflux transporters present in the intestinal epithelium.[1][2] A systematic approach to identify the root cause is crucial for selecting an appropriate enhancement strategy.
Q2: How can we determine if the poor bioavailability of Compound X is due to solubility or permeability limitations?
A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework for characterizing drug substances. Based on its aqueous solubility and intestinal permeability, a compound is categorized into one of four classes. To classify Compound X, you would need to conduct solubility studies across a physiological pH range (e.g., pH 1.2, 4.5, 6.8) and assess its permeability, for example, by using a Caco-2 cell monolayer assay. The outcome of these experiments will guide your formulation strategy.
Q3: What are the initial formulation strategies we should consider for a compound with low solubility?
A3: For compounds with solubility-limited absorption, several formulation strategies can be effective. These include physical modifications like micronization or nanocrystal formation to increase the surface area for dissolution.[1] Another powerful approach is the creation of amorphous solid dispersions, which can enhance aqueous solubility and dissolution rates.[3][4] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also improve the solubility and absorption of lipophilic drugs.[3]
Troubleshooting Guides
Issue 1: Inconsistent plasma concentrations of Compound X in preclinical studies.
-
Possible Cause: High variability in drug absorption due to formulation-related issues or physiological differences in test subjects.
-
Troubleshooting Steps:
-
Re-evaluate the formulation: Ensure the existing formulation provides consistent drug release. If it's a simple suspension, particle size distribution should be tightly controlled.
-
Consider a more robust formulation: Developing a formulation such as a solid dispersion or a lipid-based system can reduce variability by improving solubility and dissolution consistency.[3][4]
-
Standardize experimental conditions: Ensure consistent fasting/fed states of the animals, as food can significantly impact the absorption of some drugs.
-
Issue 2: Compound X has good solubility but still exhibits low bioavailability.
-
Possible Cause: The issue is likely related to poor intestinal permeability or significant first-pass metabolism.[2]
-
Troubleshooting Steps:
-
Assess permeability: Use in vitro models like Caco-2 or PAMPA assays to confirm low permeability.
-
Investigate efflux transporters: Determine if Compound X is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be tested in vitro using cell lines that overexpress these transporters.
-
Evaluate metabolic stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to quantify the extent of first-pass metabolism.
-
Consider permeation enhancers: If permeability is the primary barrier, the co-administration of permeation enhancers could be explored, though this requires careful toxicological evaluation.[2]
-
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Nanosuspension of Compound X
-
Objective: To increase the dissolution rate and saturation solubility of Compound X by reducing its particle size to the nanometer range.
-
Methodology:
-
Preparation: A nanosuspension of Compound X can be prepared using wet milling or high-pressure homogenization. A typical method involves dispersing the coarse powder of Compound X in an aqueous solution containing a stabilizer (e.g., a polymer or a surfactant). This mixture is then subjected to the milling or homogenization process until the desired particle size is achieved.
-
Characterization: The particle size and distribution of the nanosuspension should be determined using techniques like dynamic light scattering (DLS). The physical state of the drug particles can be assessed by differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).
-
In Vitro Dissolution: The dissolution rate of the nanosuspension should be compared to that of the unformulated Compound X powder in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).
-
-
In Vivo Pharmacokinetic Study:
-
Administer the nanosuspension and a control formulation (e.g., a simple aqueous suspension) orally to a suitable animal model (e.g., rats).
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of Compound X using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Protocol 2: Development of a Solid Dispersion of Compound X
-
Objective: To enhance the bioavailability of Compound X by converting it from a crystalline form to a more soluble amorphous form within a polymer matrix.
-
Methodology:
-
Polymer Screening: Select a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®) based on miscibility and potential for hydrogen bonding with Compound X.
-
Preparation: The solid dispersion can be prepared by methods such as spray drying or hot-melt extrusion. For spray drying, the drug and polymer are dissolved in a common solvent, and the solvent is rapidly evaporated to form the solid dispersion.
-
Characterization: Confirm the amorphous nature of Compound X in the solid dispersion using DSC and XRPD.
-
In Vitro Dissolution: Perform dissolution studies to compare the release profile of the solid dispersion with the crystalline drug.
-
-
In Vivo Pharmacokinetic Study:
-
Similar to the protocol for the nanosuspension, conduct a comparative pharmacokinetic study in an animal model to evaluate the in vivo performance of the solid dispersion.
-
Data Presentation
Table 1: Comparison of Physicochemical Properties of Different Compound X Formulations
| Formulation | Particle Size (nm) | Solubility in Simulated Intestinal Fluid (µg/mL) |
| Unformulated Compound X | > 5000 | 0.5 ± 0.1 |
| Nanosuspension | 250 ± 50 | 5.2 ± 0.8 |
| Solid Dispersion (20% drug load) | N/A | 25.8 ± 3.1 |
Table 2: Pharmacokinetic Parameters of Compound X Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Compound X | 55 ± 15 | 2.0 | 250 ± 70 | 100 |
| Nanosuspension | 210 ± 50 | 1.5 | 1150 ± 250 | 460 |
| Solid Dispersion | 450 ± 90 | 1.0 | 2800 ± 500 | 1120 |
Visualizations
Caption: Workflow for addressing poor oral bioavailability of a drug candidate.
Caption: Hypothetical signaling pathway modulated by Compound X.
References
"6-Formyl-isoophiopogonanone B" optimizing dosage for in vivo experiments
Frequently Asked Questions (FAQs)
Q1: Where can I find information on the appropriate dosage of 6-Formyl-isoophiopogonanone B for in vivo experiments?
A1: Currently, there is a significant lack of publicly available scientific literature detailing the use of this compound in in vivo experiments. Comprehensive searches have not yielded established dosage ranges, pharmacokinetic data, or toxicological profiles for this specific compound. Researchers are advised to conduct preliminary dose-finding studies to determine a safe and effective dose for their specific animal model and research question.
Q2: Are there any established experimental protocols for administering this compound in vivo?
A2: Due to the absence of published in vivo studies for this compound, there are no standardized experimental protocols available. The development of an administration protocol would require initial research into the compound's solubility and stability in various vehicles suitable for animal administration (e.g., saline, DMSO, or oil-based vehicles).
Q3: What are the known signaling pathways modulated by this compound?
A3: The specific signaling pathways modulated by this compound have not been elucidated in the available scientific literature. While general signaling pathways such as MAPK, PI3K/Akt/mTOR, and JAK/STAT are common targets for therapeutic compounds, there is no current evidence directly linking this compound to these or any other specific pathways.
Troubleshooting Guide
Issue: Difficulty in determining a starting dose for in vivo experiments.
Troubleshooting Steps:
-
In Vitro to In Vivo Extrapolation: If you have in vitro data, consider using the effective concentration from cell-based assays as a starting point for dose calculation. However, this should be approached with caution as in vitro efficacy does not always translate directly to in vivo potency.
-
Literature on Structurally Similar Compounds: Investigate if in vivo data exists for compounds with a similar chemical structure to this compound. This may provide a preliminary, albeit indirect, indication of a potential dosage range.
-
Pilot Dose-Ranging Study: The most reliable method is to conduct a pilot study with a wide range of doses in a small number of animals. This will help in identifying a dose that is well-tolerated and shows biological activity.
Issue: Compound precipitation upon preparation for in vivo administration.
Troubleshooting Steps:
-
Solubility Testing: Conduct small-scale solubility tests with various pharmaceutically acceptable vehicles (e.g., saline, PBS, corn oil, solutions with co-solvents like DMSO or PEG).
-
Vehicle Optimization: Based on solubility testing, select the most appropriate vehicle that allows for a stable and homogenous formulation of the compound.
-
Sonication or Heating: Gentle heating or sonication may aid in the dissolution of the compound. However, the stability of this compound under these conditions should be verified.
Data Presentation
Currently, no quantitative data from in vivo experiments for this compound is available in the public domain. Researchers are encouraged to meticulously document their own experimental findings to contribute to the scientific understanding of this compound.
Experimental Protocols
Given the lack of existing research, a detailed, validated experimental protocol for in vivo studies with this compound cannot be provided. The development of such a protocol would be a novel research endeavor. A generalized workflow for a pilot in vivo study is suggested below.
"6-Formyl-isoophiopogonanone B" troubleshooting inconsistent experimental results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 6-Formyl-isoophiopogonanone B. Due to the limited specific experimental data available for this compound, this guide also includes general troubleshooting strategies applicable to the broader class of homoisoflavonoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a homoisoflavonoid that has been isolated from Ophiopogon japonicus[1][2][3][4][5]. It is identified by the CAS Number 88700-30-5[6][7][8][9][10][11].
Q2: What are the known properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 88700-30-5 | [6][7][8][10][11] |
| Molecular Formula | C19H18O6 | [6][8] |
| Molecular Weight | 342.34 g/mol | [8] |
| Purity (typical) | >98% (HPLC) | [7][8] |
| Appearance | Solid powder | [6] |
| Storage | Recommended at -20°C | [9] |
Q3: I am seeing inconsistent results in my bioassays. What could be the cause?
Inconsistent bioassay results can stem from several factors, ranging from sample integrity to experimental setup. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying the issue.
Troubleshooting Guide for Inconsistent Experimental Results
Issue 1: Variability in Purity and Characterization
Question: My NMR or HPLC results for this compound are not consistent with the expected structure or purity. What should I do?
Answer:
-
Verify Supplier Information: Cross-reference the supplier's certificate of analysis with published data if available. Ensure the CAS number (88700-30-5) matches[6][7][8][9][10][11].
-
Check for Degradation: Homoisoflavonoids can be sensitive to light, temperature, and pH. Ensure proper storage at -20°C[9]. Consider re-purification by HPLC if degradation is suspected.
-
Solvent Purity: Use high-purity solvents for all analytical work. Impurities in solvents can interfere with analysis.
-
NMR Analysis: For formylated flavonoids, the formyl proton signal is a key diagnostic peak in the 1H NMR spectrum. Inconsistencies in its chemical shift or integration could indicate impurities or degradation.
Issue 2: Poor Solubility
Question: I'm having trouble dissolving this compound for my experiments. What solvents are recommended?
Answer:
-
Recommended Solvents: Try dissolving the compound in DMSO, ethanol, or methanol. For cell-based assays, DMSO is a common choice, but ensure the final concentration in your assay is non-toxic to the cells (typically <0.5%).
-
Sonication: Gentle sonication can aid in dissolving the compound.
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent and then dilute it in your aqueous assay buffer.
Issue 3: Inconsistent Bioactivity
Question: The IC50 value of this compound in my cytotoxicity assay varies significantly between experiments. How can I troubleshoot this?
Answer:
-
Cell-Based Assay Troubleshooting Workflow:
-
Key Considerations:
-
Compound Stability in Media: The compound may not be stable in your cell culture media over the duration of the experiment. Consider performing a stability test of the compound in the media.
-
Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run appropriate controls, including the compound in cell-free conditions.
-
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Potential Signaling Pathway for Investigation
Given that many flavonoids exhibit anti-inflammatory and anti-cancer properties, a potential signaling pathway to investigate for this compound could be the NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound;88700-30-5, CasNo.88700-30-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 7. This compound CAS No:88700-30-5, CasNo.88700-30-5 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
- 8. molnova.cn [molnova.cn]
- 9. This compound|88700-30-5|MOLNOVA [molnova.cn]
- 10. 化合物 this compound CAS:88700-30-5-6-Formyl-isoophiopogonanone B代理/参数/厂家-其它-艾美捷科技有限公司 [amyjet.com]
- 11. This compound | 同型异黄酮 | CAS 88700-30-5 | 美国InvivoChem [invivochem.cn]
"6-Formyl-isoophiopogonanone B" preventing oxidation during storage
Disclaimer: As of December 2025, specific stability data for 6-Formyl-isoophiopogonanone B is limited in publicly available literature. The following guidance is based on the general characteristics of homoisoflavonoids and related phenolic compounds. Researchers are advised to perform their own stability studies for their specific experimental conditions.
Troubleshooting Guide
This guide addresses potential issues related to the oxidative degradation of this compound during storage and experimentation.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in older stock solutions. | Oxidative degradation of the compound. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. 3. Consider adding a compatible antioxidant to the stock solution, but verify its compatibility with your specific assay. |
| Visible color change (e.g., yellowing) of the solution. | Formation of oxidation products, which are often colored. | 1. Discard the discolored solution as it may contain degradation products. 2. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1] 3. Store at a lower temperature to slow down the degradation process.[1] |
| Inconsistent results between experimental replicates. | Degradation of the compound during the experiment. | 1. Minimize the exposure of the compound to harsh conditions such as high temperatures, extreme pH, and direct light.[1] 2. Use deoxygenated buffers or solvents for your experiments. 3. Perform a stability check of this compound under your specific assay conditions using HPLC. |
| Precipitate formation in the stock solution upon thawing. | Poor solubility at lower temperatures or aggregation of degradation products. | 1. Gently warm the solution and vortex to redissolve the compound. 2. If precipitation persists, centrifuge the solution and use the supernatant, but be aware that the concentration may have changed. It is best to prepare a fresh solution. 3. Consider using a different solvent system if solubility is a persistent issue. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general behavior of flavonoids, the primary factors that can induce degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH (acidic or alkaline hydrolysis), and the presence of oxidizing agents or metal ions.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions should be stored at -20°C or -80°C in small aliquots.
Q3: How can I prevent oxidation during my experiments?
A3: To prevent oxidation, it is recommended to use deoxygenated solvents and buffers. You can also consider adding antioxidants such as ascorbic acid or using metal chelators like EDTA to prevent metal-catalyzed oxidation.[1] However, you must first validate that these additives do not interfere with your experimental assay. All experiments should be conducted under subdued lighting conditions.[1]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.[3][4] A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.
Quantitative Data Summary
The following table provides illustrative data on the stability of a generic flavonoid under various storage conditions. This is intended as an example, and actual values for this compound may vary.
| Storage Condition | Time Point | Remaining Compound (%) | Appearance of Degradation Products (Peak Area %) |
| -20°C, in the dark | 6 months | 98.5 | < 1.5 |
| 4°C, in the dark | 6 months | 92.1 | 7.9 |
| Room Temperature (25°C), in the dark | 6 months | 75.3 | 24.7 |
| Room Temperature (25°C), exposed to light | 6 months | 45.8 | 54.2 |
| 40°C, in the dark (Accelerated Stability) | 1 month | 60.2 | 39.8 |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Solution
Objective: To assess the short-term stability of this compound under stressed conditions.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or ethanol).
-
Aliquot the stock solution into several amber glass vials.
-
Store the vials at an elevated temperature, for example, 40°C.[5][6]
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial for analysis.[5][6]
-
Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect any degradation products.
-
Compare the results to a control sample stored at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
Objective: To quantify this compound and detect degradation products.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column is typically suitable for flavonoids.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation of the parent compound from any degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or mass spectrometry for more sensitive and specific detection.[7]
-
Injection Volume: 10-20 µL.
-
Quantification: Create a standard curve with known concentrations of a pure standard of this compound to quantify the amount remaining in the stability samples.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: General antioxidant mechanism for flavonoids.
References
Validation & Comparative
A Comparative Analysis of 6-Formyl-isoophiopogonanone B and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective therapeutics is continually evolving, with a growing interest in naturally derived compounds. Among these, 6-Formyl-isoophiopogonanone B, a homoisoflavonoid isolated from the traditional Chinese medicine Ophiopogon japonicus, is emerging as a potential candidate. This guide provides a comparative analysis of this compound against two clinically relevant neuroprotective agents, Edaravone and Citicoline. Due to the limited direct experimental data on this compound, its profile is constructed based on the known activities of structurally similar homoisoflavonoids from the same plant source, including the closely related 6-Formylisoophiopogonone B, which has shown marked activity in a cellular model of Parkinson's disease.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the available quantitative data from in vitro and in vivo studies for the selected neuroprotective agents. It is important to note that direct comparative studies involving this compound are not yet available; the data presented for this compound is extrapolated from studies on related homoisoflavonoids.
Table 1: In Vitro Neuroprotective Effects
| Agent | Model System | Insult | Concentration | Outcome Measure | Result |
| This compound (extrapolated) | SH-SY5Y cells | MPP+ | Not Specified | Cell Viability | Marked neuroprotective activity |
| Edaravone | HT22 cells | Oxidative Stress | 10-100 µM | Cell Viability | Significant protection against cell death[1] |
| SH-SY5Y cells | H₂O₂ | 100 µM | Neurite Outgrowth | Alleviated H₂O₂-induced neurotoxicity[2] | |
| Citicoline | Primary retinal cultures | Glutamate (B1630785) | 100 µM | Apoptosis | Counteracted neuronal cell damage[3][4] |
| Primary retinal cultures | High Glucose | 100 µM | Synapse Loss | Contrasted synapse loss[3][4] |
Table 2: In Vivo Neuroprotective Effects
| Agent | Animal Model | Injury Model | Dosage | Outcome Measure | Result |
| This compound (extrapolated from Methylophiopogonanone A) | Rat | Cerebral Ischemia/Reperfusion | 10 mg/kg | Infarct Volume | Reduced infarct volume and brain edema[5] |
| Edaravone | Rat | Spinal Cord Injury | 3 mg/kg | Neuronal Loss | Significantly attenuated neuronal loss[6] |
| Rat | Experimental Glaucoma | Systemic administration | Retinal Ganglion Cell Count | Potent neuroprotective activity[7] | |
| Citicoline | Rat | Focal Cerebral Ischemia | 500 mg/kg | Infarct Size | Reduction of infarct size[8] |
| Rat | Experimental Stroke | 100 mg/kg daily | Neurological Outcome | Significantly better neurological outcome[9] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these agents are mediated through distinct yet sometimes overlapping signaling pathways.
This compound (Presumed Mechanisms)
Based on studies of related homoisoflavonoids from Ophiopogon japonicus, the neuroprotective action of this compound is likely rooted in its antioxidant properties . These compounds have demonstrated the ability to scavenge oxygen free radicals. The underlying signaling pathways may involve the modulation of cellular redox homeostasis.
Edaravone
Edaravone is a potent free radical scavenger.[10][11] Its mechanism involves the direct scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.[10] More recent studies have revealed that Edaravone also activates the Nrf2 signaling pathway , a key regulator of antioxidant responses, and the GDNF/RET neurotrophic signaling pathway .[2]
Citicoline
Citicoline exhibits a multi-modal mechanism of action. It serves as an essential precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes, thereby promoting membrane repair. It also enhances the synthesis of acetylcholine, a crucial neurotransmitter. Furthermore, Citicoline has been shown to reduce glutamate excitotoxicity and inhibit the activation of certain MAP kinase signaling pathways following ischemia.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used to assess the neuroprotective effects of the discussed agents.
In Vitro Neuroprotection Assay
A common in vitro model to assess neuroprotection involves the use of neuronal cell lines, such as SH-SY5Y or HT22, or primary neuronal cultures.
Protocol Details:
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media and conditions until they reach a desired confluency.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the neuroprotective agent (e.g., this compound, Edaravone, Citicoline) for a specific duration (e.g., 1-24 hours).
-
Induction of Neuronal Injury: A neurotoxin or stressor is added to the culture medium to induce cell death or damage. Common insults include 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, hydrogen peroxide (H₂O₂) for oxidative stress models, or glutamate for excitotoxicity models.
-
Incubation: The cells are incubated with the neurotoxin and the neuroprotective agent for a predetermined time (e.g., 24-48 hours).
-
Assessment of Neuroprotection: Cell viability is assessed using methods like the MTT assay, which measures metabolic activity. Apoptosis can be quantified using TUNEL staining or by measuring caspase activity. Neurite outgrowth and synaptic integrity can also be evaluated through immunocytochemistry.
In Vivo Neuroprotection Model (e.g., Cerebral Ischemia)
Animal models are indispensable for evaluating the therapeutic potential of neuroprotective agents in a more complex physiological system.
Protocol Details:
-
Animal Model: Rodents, such as Sprague-Dawley rats, are commonly used.
-
Induction of Ischemia: A focal cerebral ischemia model is often created using the middle cerebral artery occlusion (MCAO) technique. This involves temporarily or permanently blocking blood flow to a specific brain region.
-
Drug Administration: The neuroprotective agent is administered at a specific dose and route (e.g., intraperitoneally or intravenously) at a defined time point relative to the ischemic insult (before, during, or after).
-
Neurological Assessment: Behavioral tests, such as the neurological deficit score or rotarod test, are performed at various time points to assess functional recovery.
-
Histological and Molecular Analysis: After a set period, the animals are euthanized, and their brains are harvested. Infarct volume is typically measured using TTC staining. Brain sections can also be used for immunohistochemistry to assess neuronal survival, apoptosis, and inflammation. Molecular analyses, such as Western blotting or PCR, can be used to investigate changes in signaling pathways.
Conclusion
This compound, as a representative of the homoisoflavonoids from Ophiopogon japonicus, holds promise as a neuroprotective agent, likely exerting its effects through potent antioxidant activity. In comparison, Edaravone and Citicoline are well-established neuroprotective drugs with broader, more extensively characterized mechanisms of action. Edaravone acts as a direct free radical scavenger and modulator of key neuroprotective signaling pathways, while Citicoline supports neuronal membrane integrity and neurotransmission while mitigating excitotoxicity.
Further research is imperative to elucidate the precise molecular mechanisms of this compound and to directly compare its efficacy against established neuroprotective agents in standardized preclinical models. Such studies will be crucial in determining its potential for development as a novel therapeutic for a range of neurodegenerative and acute neurological conditions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Ophiopogonin D protects against cerebral ischemia-reperfusion injury in rats by inhibiting STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical: 8-[(6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenoxy)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-7-hydroxy-3-(3-hydroxy-3-methylbutyl)chromen-4-one [caps.ncbs.res.in]
- 4. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eucommia ulmoides Olive Male Flower Extracts Ameliorate Alzheimer’s Disease-Like Pathology in Zebrafish via Regulating Autophagy, Acetylcholinesterase, and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 7. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiopogonin D: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(4-Hydroxybenzyl)-5,7-dihydroxy-6-methoxychroman-4-one | C17H16O6 | CID 404572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the In Vivo Antioxidant Potential of 6-Formyl-isoophiopogonanone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo antioxidant effects of 6-Formyl-isoophiopogonanone B. Due to the limited direct in vivo data on this specific compound, this document leverages findings on structurally similar formylated flavonoids and established antioxidants to outline a comprehensive validation strategy. The provided experimental protocols and comparative data tables will serve as a valuable resource for researchers designing preclinical studies to investigate the therapeutic potential of novel antioxidant compounds.
Comparative Analysis of Antioxidant Activity
For a robust in vivo validation, the antioxidant effects of this compound should be compared against well-characterized antioxidants. Vitamin C (Ascorbic Acid) and Quercetin are frequently used as positive controls in such studies due to their potent and well-documented antioxidant activities.[2][3][4]
Table 1: Comparison of In Vitro Antioxidant Activities of Formylated Flavonoids and Standard Antioxidants
| Compound/Extract | Assay | IC50 / Activity | Reference |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | DPPH Radical Scavenging | IC50: 50.2 ± 2.8 µM | [1] |
| Superoxide (B77818) Radical Scavenging | IC50: 56.3 ± 2.3 µM | [1] | |
| Lipid Peroxidation Inhibition (at 500 µM) | 64.3 ± 2.5% | [1] | |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | DPPH Radical Scavenging | IC50: 75.8 ± 2.5 µM | [1] |
| Superoxide Radical Scavenging | IC50: 317.5 ± 2.9 µM | [1] | |
| Lipid Peroxidation Inhibition (at 500 µM) | 60.3 ± 2.3% | [1] | |
| Vitamin C (Positive Control) | DPPH Radical Scavenging | Generally exhibits very high scavenging activity | [2][3] |
| α-Tocopherol (Positive Control) | Lipid Peroxidation Inhibition (at 500 µM) | 66.3 ± 2.5% | [1] |
| Quercetin | DPPH Radical Scavenging | High scavenging activity | [4][5] |
| ABTS Radical Scavenging | High scavenging activity | [4][5] |
Table 2: Key In Vivo Markers for Assessing Antioxidant Efficacy
| Marker | Description | Expected Change with Effective Antioxidant |
| Superoxide Dismutase (SOD) | An essential antioxidant enzyme that catalyzes the dismutation of superoxide radicals. | Increase in activity |
| Catalase (CAT) | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. | Increase in activity |
| Glutathione (B108866) Peroxidase (GSH-Px) | A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides. | Increase in activity |
| Malondialdehyde (MDA) | A marker of lipid peroxidation, indicating oxidative damage to cell membranes. | Decrease in levels |
| Total Antioxidant Capacity (T-AOC) | A measure of the overall antioxidant capacity of a biological sample. | Increase in capacity |
Experimental Protocols for In Vivo Antioxidant Validation
To rigorously assess the in vivo antioxidant effects of this compound, a well-established animal model of oxidative stress is recommended. The D-galactose-induced aging model in mice is a widely used and relevant model for studying age-related oxidative damage.[2][4]
Animal Model: D-galactose Induced Oxidative Stress
-
Animals: Male or female Kunming mice (or other appropriate strain), 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Model Induction: Administer D-galactose (e.g., 150 mg/kg body weight) subcutaneously or intraperitoneally daily for 6-8 weeks to induce a state of oxidative stress. A control group should receive saline.[4]
-
Treatment Groups:
-
Normal Control (Saline)
-
Model Control (D-galactose)
-
Positive Control (D-galactose + Vitamin C, e.g., 100 mg/kg/day)
-
Test Compound (D-galactose + this compound at various doses)
-
-
Administration: The test compound and positive control are typically administered orally by gavage daily for the duration of the study.
Biochemical Assays
At the end of the experimental period, collect blood and tissue samples (e.g., liver, brain, kidney) for biochemical analysis.
-
Preparation of Serum and Tissue Homogenates:
-
Collect blood via cardiac puncture and centrifuge to obtain serum.
-
Perfuse tissues with ice-cold saline to remove blood.
-
Homogenize tissues in an appropriate buffer (e.g., phosphate (B84403) buffer) and centrifuge to obtain the supernatant for analysis.
-
-
Measurement of Antioxidant Enzymes and Markers:
-
Superoxide Dismutase (SOD) Activity: Assay kits are commercially available. The principle often involves the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide anion generated by a xanthine-xanthine oxidase system.[6]
-
Catalase (CAT) Activity: Typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[7]
-
Glutathione Peroxidase (GSH-Px) Activity: Can be determined by measuring the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GSH-Px.
-
Malondialdehyde (MDA) Levels: Commonly measured using the thiobarbituric acid reactive substances (TBARS) assay, which forms a colored product with MDA that can be measured spectrophotometrically.[7]
-
Total Antioxidant Capacity (T-AOC): Can be assessed using various methods, such as the ferric reducing antioxidant power (FRAP) assay or the trolox (B1683679) equivalent antioxidant capacity (TEAC) assay.[6]
-
Signaling Pathways and Experimental Workflow
The antioxidant effects of natural compounds are often mediated through the modulation of specific signaling pathways. For instance, many flavonoids exert their protective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of various antioxidant enzymes.
Below are diagrams illustrating a potential signaling pathway for antioxidant activity and a typical experimental workflow for in vivo validation.
Caption: Experimental workflow for in vivo antioxidant validation.
Caption: Postulated Nrf2-mediated antioxidant signaling pathway.
References
- 1. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq [frontiersin.org]
- 4. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ex Vivo Study on the Antioxidant Activity of a Winemaking By-Product Polyphenolic Extract (Taurisolo®) on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Formyl-isoophiopogonanone B and Established Antioxidants: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative study of the hypothetical antioxidant properties of a novel compound, 6-Formyl-isoophiopogonanone B, against well-established antioxidants such as Trolox, Ascorbic Acid (Vitamin C), and Quercetin. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of new antioxidant compounds.
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants are crucial molecules that can neutralize ROS, thereby mitigating oxidative damage. This guide outlines a framework for assessing the antioxidant potential of a novel compound, "this compound," through a comparative analysis with known antioxidants. Detailed experimental protocols for key in vitro and cell-based antioxidant assays are provided, along with a standardized format for data presentation to facilitate objective comparison. Furthermore, this guide illustrates the primary cellular antioxidant defense pathway and a typical experimental workflow for antioxidant evaluation.
Comparative Antioxidant Activity
The antioxidant capacity of this compound would be evaluated against established antioxidants using a panel of standardized assays. The following tables present a hypothetical comparative summary of the antioxidant activities.
Table 1: In Vitro Antioxidant Activity - Radical Scavenging Capacity (IC50, µM)
| Compound | DPPH Assay (IC50, µM) | ABTS Assay (IC50, µM) |
| This compound | (Hypothetical Data) | (Hypothetical Data) |
| Trolox | ~3.77 µg/mL (~15.1 µM)[1] | ~2.93 µg/mL (~11.7 µM)[1] |
| Ascorbic Acid (Vitamin C) | ~9.53 µg/mL (~54.1 µM)[2] | (Data Varies) |
| Quercetin | ~0.74 µg/mL (~2.5 µM)[2] | (Data Varies) |
| Butylated Hydroxytoluene (BHT) | (Data Varies) | (Data Varies) |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. Values for known antioxidants are sourced from existing literature and may vary depending on experimental conditions.
Table 2: In Vitro Antioxidant Activity - Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/g) |
| This compound | (Hypothetical Data) |
| Trolox | Standard (1.0)[3] |
| Ascorbic Acid (Vitamin C) | ~0.20 (relative to Trolox)[3] |
| Quercetin | (Data Varies, generally high) |
Note: The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals. Results are often expressed as Trolox Equivalents (TE).
Table 3: Cellular Antioxidant Activity (CAA)
| Compound | CAA Value (µmol QE/100 µmol) |
| This compound | (Hypothetical Data) |
| Quercetin | Standard (100) |
| Epigallocatechin gallate (EGCG) | (Data Varies) |
| Kaempferol | (Data Varies) |
Note: The CAA assay measures the antioxidant activity of a compound within a cellular environment. Results are often expressed as Quercetin Equivalents (QE).
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and accurate comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound and standards) in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of the test sample or standard to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the test compounds and standards in ethanol to prepare a series of concentrations.
-
Reaction: Add 20 µL of the test sample or standard to 2 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Procedure:
-
Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and the antioxidant standard (Trolox).
-
Reaction Setup: In a black 96-well plate, add the test samples or Trolox standards, followed by the fluorescein (B123965) solution.
-
Incubation: Incubate the plate at 37°C for a pre-determined time.
-
Initiation: Add the AAPH solution to all wells to initiate the radical generation.
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard to determine the ORAC value, expressed as Trolox Equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
This assay quantifies the antioxidant activity of compounds within a cellular environment, accounting for cell uptake and metabolism.
Procedure:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.
-
Loading with Probe: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.
-
Treatment: Treat the cells with the test compounds or Quercetin (as a standard) for a specific period.
-
Induction of Oxidative Stress: Wash the cells and add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce cellular oxidative stress.
-
Measurement: Immediately measure the fluorescence increase (excitation ~485 nm, emission ~530 nm) over time as DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is expressed as Quercetin Equivalents (QE).
Visualization of Pathways and Workflows
Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative stress. Many antioxidants exert their protective effects by activating this pathway.
Caption: The Nrf2-Keap1 signaling pathway for cellular antioxidant response.
Experimental Workflow for Antioxidant Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel antioxidant compound.
References
Comparative Efficacy of 6-Formyl-isoophiopogonanone B and Other Homoisoflavonoids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of various homoisoflavonoids, with a focus on their anti-inflammatory and anticancer activities. Due to the limited availability of specific efficacy data for 6-Formyl-isoophiopogonanone B, this document focuses on a comparative review of structurally related and well-characterized homoisoflavonoids. The data presented is compiled from various studies to offer a broad perspective on the efficacy of this class of compounds.
Introduction to Homoisoflavonoids
Homoisoflavonoids are a class of naturally occurring phenolic compounds characterized by a 16-carbon skeleton. They are found in a variety of plants, notably in the family Liliaceae, including the genus Ophiopogon, from which isoophiopogonanone B and its derivatives are isolated. This class of compounds has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects. This guide aims to provide a comparative overview of the efficacy of several key homoisoflavonoids to aid in the evaluation of their therapeutic potential.
Anti-Inflammatory Activity
The anti-inflammatory effects of homoisoflavonoids are primarily attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in the inflammatory response. This modulation leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Comparative Anti-Inflammatory Efficacy of Homoisoflavonoids
The following table summarizes the inhibitory concentrations (IC₅₀) of various homoisoflavonoids on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.
| Compound | IC₅₀ for NO Production (µg/mL) | IC₅₀ for IL-1β Production (µg/mL) | IC₅₀ for IL-6 Production (µg/mL) | Reference |
| Desmethylisoophiopogonone B | 14.1 ± 1.5 | 64.3 ± 7.9 | 32.4 ± 3.6 | [1][2] |
| 4′-O-Demethylophiopogonanone E | 66.4 ± 3.5 | 32.5 ± 3.5 | 13.4 ± 2.3 | [1][2] |
| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | 10.9 ± 0.8 | Not Reported | 11.5 ± 2.8 | [1][2] |
| Sappanone A | Not Reported | Not Reported | Not Reported | [3] |
| Brazilin | Not Reported | Not Reported | IC₅₀ = 18 µM | [4] |
Note: Direct comparison should be made with caution as experimental conditions may vary between studies.
Signaling Pathways in Inflammation
The anti-inflammatory action of many homoisoflavonoids involves the inhibition of the NF-κB and MAPK signaling pathways. Below are diagrams illustrating these pathways.
Anticancer Activity
Homoisoflavonoids have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation and metastasis.
Comparative Anticancer Efficacy of Homoisoflavonoids
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of select homoisoflavonoids against different human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| Brazilin | A549 (Lung Carcinoma) | 43 µg/mL | [5][6] |
| MDA-MB-231 (Breast Cancer) | ~20 µM | [7] | |
| MCF7 (Breast Cancer) | ~40 µM | [7] | |
| WiDr (Colon Cancer) | 41 µM | [8] | |
| Brazilein | MCF-7/HER2 (Breast Cancer) | 51 ± 2.1 µM | [9] |
| WiDr (Colon Cancer) | 52 µM | [8] | |
| Methylophiopogonanone B | Reported to have anti-tumor properties, but specific IC₅₀ values were not found in the reviewed literature. | [10] |
Note: The anticancer efficacy is cell-line dependent, and direct comparisons should be interpreted with caution due to variations in experimental methodologies.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of the anti-inflammatory and anticancer activities of homoisoflavonoids.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the biological activity of a test compound.
Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test homoisoflavonoid and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Nitric Oxide (NO) Production (Griess Assay)
Principle: The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452) (NO₂⁻), a stable and quantifiable metabolite of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with various concentrations of the homoisoflavonoid for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound.
Cytokine Quantification (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine measurement, a sandwich ELISA is commonly used, where the cytokine of interest is captured between two layers of antibodies.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., IL-6 or TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to produce a colorimetric reaction.
-
Reaction Stoppage: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Conclusion
The available data indicates that homoisoflavonoids as a class possess significant anti-inflammatory and anticancer properties. Compounds isolated from Ophiopogon japonicus, along with other well-studied homoisoflavonoids like sappanone A and brazilin, demonstrate potent inhibitory effects on key inflammatory mediators and cancer cell proliferation. While direct efficacy data for this compound is not yet widely available, its structural similarity to other active homoisoflavonoids from Ophiopogon suggests it may hold similar therapeutic potential. Further targeted research on this compound is warranted to fully elucidate its pharmacological profile and compare its efficacy directly with other members of this promising class of natural compounds. This guide serves as a foundational resource for researchers to design and conduct such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitric Oxide Griess Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Two Active Compounds from Caesalpinia sappan L. in Combination with Cisplatin Synergistically Induce Apoptosis and Cell Cycle Arrest on WiDr Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of Isoophiopogonanone Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison of Isoophiopogonanone Analogs
The core structure of the compounds discussed is the isoophiopogonanone scaffold, a type of homoisoflavonoid. Variations in substituents on the A, B, and C rings of this scaffold lead to differences in their biological profiles. The table below compares the structures of 6-Formyl-isoophiopogonanone B with its analogs, Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B), for which quantitative biological data has been reported.
| Compound | R1 | R2 | R3 | R4 (B-ring) | Biological Activity (Tyrosinase Inhibition IC50) |
| This compound | CHO | H | OCH3 | 3',4'-methylenedioxy | Data not available |
| Methylophiopogonanone A (MO-A) | CH3 | OH | OCH3 | 3',4'-methylenedioxy | (10.87 ± 0.25) x 10⁻⁵ mol L⁻¹[1] |
| Methylophiopogonanone B (MO-B) | CH3 | OH | OCH3 | 4'-methoxy | (18.76 ± 0.14) x 10⁻⁵ mol L⁻¹[1] |
Key Observations:
-
Influence of the B-ring: The primary structural difference between MO-A and MO-B lies in the substitution pattern of the B-ring. MO-A possesses a 3',4'-methylenedioxy group, whereas MO-B has a 4'-methoxy group. The higher potency of MO-A suggests that the methylenedioxy bridge may contribute to a more favorable interaction with the active site of tyrosinase.[1]
-
Role of the Formyl Group: While no direct activity data for this compound is available, its structure differs from MO-A and MO-B at the R1 position (formyl vs. methyl group). The electron-withdrawing nature of the formyl group compared to the electron-donating methyl group could significantly impact the electronic distribution of the A-ring and, consequently, its binding affinity and reactivity. Further studies are required to elucidate the specific contribution of the 6-formyl group to the biological activity.
Experimental Protocols
The following is a summary of the experimental methodology used to determine the tyrosinase inhibitory activity of Methylophiopogonanone A and B, as described in the cited literature.[1]
Tyrosinase Inhibition Assay:
-
Enzyme and Substrate: Mushroom tyrosinase and L-DOPA were used as the enzyme and substrate, respectively.
-
Procedure: The assay was performed in a phosphate (B84403) buffer (pH 6.8). A solution of mushroom tyrosinase was pre-incubated with the test compounds (MO-A or MO-B) at various concentrations. The reaction was initiated by the addition of L-DOPA.
-
Measurement: The formation of dopachrome (B613829) was monitored by measuring the absorbance at 475 nm using a spectrophotometer.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was calculated from the dose-response curves.
Visualizing the Isoophiopogonanone Scaffold
The following diagrams illustrate the general chemical structure of the isoophiopogonanone scaffold and highlight the key positions for substitution that influence biological activity.
Caption: General structure of the isoophiopogonanone scaffold.
Note: Due to limitations in rendering complex chemical structures directly in DOT language, a placeholder image is referenced. The diagram conceptually outlines the core structure and key variable positions.
Caption: Logical flow of structure-activity relationships.
Conclusion and Future Directions
The preliminary analysis of naturally occurring isoophiopogonanone analogs suggests that substitutions on both the A and B rings of the scaffold play a crucial role in modulating their tyrosinase inhibitory activity. Specifically, a 3',4'-methylenedioxy group on the B-ring appears to be more favorable for activity than a 4'-methoxy group.
To establish a comprehensive structure-activity relationship for this compound, further research is warranted. A systematic synthetic approach to generate a library of analogs with modifications at the 6-position (formyl group) and other key positions on the isoophiopogonanone core is essential. The biological evaluation of these synthetic derivatives will provide a more complete understanding of the pharmacophore and enable the rational design of more potent and selective inhibitors for potential therapeutic applications.
References
Unraveling the Bioactivity of Homoisoflavonoids: A Comparative Analysis centered on 6-Formyl-isoophiopogonanone B
A comprehensive guide for researchers and drug development professionals on the experimental findings related to homoisoflavonoids from Ophiopogon japonicus, with a focus on their anti-inflammatory properties. Due to the limited availability of specific experimental data for 6-Formyl-isoophiopogonanone B, this guide provides a comparative analysis using data from closely related and well-studied compounds from the same plant source.
While this compound, a homoisoflavonoid isolated from the medicinal plant Ophiopogon japonicus, has been identified (CAS Number: 88700-30-5), detailed experimental studies elucidating its specific biological activities and mechanisms of action are not extensively available in current literature.[1] To provide valuable insights for researchers, this guide presents a cross-validation of experimental findings for analogous homoisoflavonoids from Ophiopogon japonicus, which are expected to share structural and functional similarities. This comparative approach allows for an informed perspective on the potential therapeutic applications of this class of compounds.
The focus of this guide will be on the anti-inflammatory effects of these compounds, a significant therapeutic area where molecules from Ophiopogon japonicus have shown considerable promise.
Comparative Anti-Inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus
Several homoisoflavonoids extracted from the rhizome of Ophiopogon japonicus have demonstrated potent anti-inflammatory activities. These compounds have been shown to suppress the production of key pro-inflammatory mediators. A notable example is 4′-O-Demethylophiopogonanone E, which has been studied for its significant inhibitory effects on nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[2]
Table 1: Inhibitory Effects of Selected Compounds from Ophiopogon japonicus on Pro-inflammatory Markers
| Compound | Target | Cell Line | Inducer | IC50 Value / Inhibition | Reference |
| 4′-O-Demethylophiopogonanone E | IL-1β | RAW 264.7 | LPS | 32.5 ± 3.5 µg/mL | [2] |
| 4′-O-Demethylophiopogonanone E | IL-6 | RAW 264.7 | LPS | 13.4 ± 2.3 µg/mL | [2] |
| Desmethylisoophiopogonone B | NO | RAW 264.7 | LPS | Significant suppression | [2] |
| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone (B188151) | NO | RAW 264.7 | LPS | Significant suppression | [2] |
Note: Specific IC50 values for nitric oxide (NO) inhibition by Desmethylisoophiopogonone B and 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone were not provided in the cited literature but were reported to have significant suppressive effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of compounds isolated from Ophiopogon japonicus.
1. Cell Culture and Viability Assay
-
Cell Line: RAW 264.7 macrophage cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates, treated with various concentrations of the test compounds for a specified period, followed by the addition of MTT solution. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
2. Nitric Oxide (NO) Assay
-
Methodology: RAW 264.7 cells are pre-treated with the test compounds for a certain duration (e.g., 1 hour) and then stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Target Cytokines: Pro-inflammatory cytokines such as IL-1β and IL-6.
-
Procedure: RAW 264.7 cells are treated as in the NO assay. The levels of IL-1β and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
4. Western Blotting Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of the compounds on the phosphorylation of key proteins in signaling pathways like MAPK.
-
Protocol:
-
Cells are treated with the test compounds and/or LPS.
-
Total cell lysates are prepared using a lysis buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins like ERK1/2 and JNK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus are often mediated through the modulation of key intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of inflammatory responses.
Research on compounds like 4′-O-Demethylophiopogonanone E has shown that their anti-inflammatory activity may be exerted by inhibiting the phosphorylation of ERK1/2 and JNK, which are key components of the MAPK signaling cascade.[2] This inhibition leads to a downstream reduction in the production of NO and pro-inflammatory cytokines.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed MAPK signaling pathway and the inhibitory action of 4′-O-Demethylophiopogonanone E.
Experimental Workflow for Screening Anti-Inflammatory Compounds
The general workflow for identifying and characterizing the anti-inflammatory potential of natural compounds is a multi-step process.
Caption: General experimental workflow for anti-inflammatory drug discovery from natural products.
References
No Synergistic Effects of 6-Formyl-isoophiopogonanone B Documented in Current Research
A comprehensive review of scientific literature reveals a significant gap in the understanding of the synergistic potential of 6-Formyl-isoophiopogonanone B, a homoisoflavonoid isolated from the plant Ophiopogon japonicus. At present, there are no published studies detailing its synergistic effects when used in combination with other compounds.
Researchers and drug development professionals seeking to explore the therapeutic benefits of this compound in combination therapies will find a lack of experimental data to guide their work. Investigations into the compound have primarily focused on its isolation and characterization as a constituent of Ophiopogon japonicus. While other compounds from this plant, such as Ophiopogonin D, have been studied for their pharmacological activities, including anti-inflammatory and anti-cancer properties, this research does not extend to the synergistic interactions of this compound.
The absence of data in this area means that crucial information for drug development, such as optimal compound ratios, potential for dose reduction, and mechanisms of synergistic action, remains unknown. Consequently, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams related to the synergistic effects of this compound.
This lack of information highlights a promising area for future research. Studies designed to investigate the potential synergistic or additive effects of this compound with existing therapeutic agents could uncover novel treatment strategies for a variety of diseases. Such research would be essential for building the foundational knowledge required for preclinical and clinical development of combination therapies involving this natural compound.
For researchers interested in pursuing this line of inquiry, initial steps would involve in vitro screening of this compound in combination with a panel of relevant compounds against specific disease models. Positive findings would then warrant more detailed mechanistic studies and subsequent in vivo validation.
Until such research is conducted and published, the synergistic potential of this compound remains an open question within the scientific community.
A Head-to-Head Comparison of 6-Formyl-isoophiopogonanone B and Synthetic Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, natural products continue to be a vital source of novel chemical entities. Among these, homoisoflavonoids isolated from the medicinal plant Ophiopogon japonicus have garnered significant interest for their potent biological activities. This guide provides a head-to-head comparison of 6-Formyl-isoophiopogonanone B, a representative homoisoflavonoid, with established synthetic anti-inflammatory drugs. The comparison is based on available experimental data for structurally related natural compounds and widely used synthetic drugs, focusing on their in vitro anti-inflammatory effects.
While direct experimental data for this compound is limited, this analysis leverages data from closely related homoisoflavonoids to provide a valuable comparative perspective for researchers in drug development.
Quantitative Data Summary
The anti-inflammatory potential of this compound and its synthetic counterparts is often evaluated by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.
It is crucial to note that the following data is compiled from different studies. Direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus
| Compound | Cell Line | Inhibitory Effect | IC50 (µM) |
| Ophiopogonanone H | BV-2 (murine microglial) | NO Production | 20.1 |
| Compound 4 | BV-2 (murine microglial) | NO Production | 17.0 |
| Compound 6 | BV-2 (murine microglial) | NO Production | 7.8 |
| Compound 7 | BV-2 (murine microglial) | NO Production | 5.1 |
| Compound 10 | BV-2 (murine microglial) | NO Production | 19.2 |
| Compound 11 * | BV-2 (murine microglial) | NO Production | 14.4 |
* Note: The specific names of compounds 4, 6, 7, 10, and 11 were not provided in the source material, but they are all homoisoflavonoids isolated from Ophiopogon japonicus.
Table 2: In Vitro Anti-inflammatory Activity of Synthetic Drugs
| Compound | Cell Line | Inhibitory Effect | IC50 (µM) |
| Indomethacin (B1671933) | RAW 264.7 (murine macrophage) | NO Production | 56.8 |
| Indomethacin | RAW 264.7 (murine macrophage) | PGE2 Release | 2.8 |
| Dexamethasone (B1670325) | RAW 264.7 (murine macrophage) | NO Production | ~88 (34.6 µg/mL) |
| Celecoxib | RAW 264.7 (murine macrophage) | PGE2 Production | Not explicitly stated, but significant inhibition at 20 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages/Microglia
This assay is a standard in vitro method to screen for anti-inflammatory activity.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound analogues or synthetic drugs) for a period of 1-2 hours.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (treated with the solvent used to dissolve the compounds) and a negative control group (without LPS stimulation) are also included.
-
Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the general signaling pathway of inflammation induced by LPS and the potential points of intervention for both natural homoisoflavonoids and synthetic anti-inflammatory drugs.
Caption: LPS-induced inflammatory signaling pathway and points of inhibition.
The above diagram illustrates how lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of the transcription factor NF-κB. NF-κB then promotes the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Homoisoflavonoids are believed to exert their anti-inflammatory effects by inhibiting upstream signaling components like the IKK complex and the nuclear translocation of NF-κB. In contrast, synthetic nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by directly inhibiting the activity of COX enzymes.
Discussion
The data presented suggests that homoisoflavonoids isolated from Ophiopogon japonicus, which are structurally analogous to this compound, exhibit potent in vitro anti-inflammatory activity. Several of these natural compounds demonstrated lower IC50 values for NO inhibition than the synthetic drug dexamethasone and were comparable to or more potent than indomethacin in this specific assay.
Mechanism of Action: A key difference lies in their primary mechanisms of action. Synthetic NSAIDs, such as indomethacin and celecoxib, are well-characterized as inhibitors of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins. Glucocorticoids like dexamethasone have broader anti-inflammatory effects, including the inhibition of NF-κB signaling. The anti-inflammatory mechanism of homoisoflavonoids is thought to involve the modulation of upstream signaling pathways, particularly the inhibition of NF-κB activation. This suggests that homoisoflavonoids may offer a broader spectrum of anti-inflammatory activity by targeting a key regulator of the inflammatory response.
Potential Advantages of Homoisoflavonoids:
-
Novel Mechanism of Action: Targeting the NF-κB pathway could provide therapeutic benefits in inflammatory conditions where this pathway is a key driver.
-
Natural Origin: Compounds derived from natural sources may offer a better safety profile, although this requires extensive clinical evaluation.
Challenges and Future Directions:
-
Limited Data: Comprehensive preclinical and clinical data for this compound and other specific homoisoflavonoids are currently lacking.
-
Standardization and Bioavailability: As with many natural products, ensuring consistent potency and optimizing bioavailability are key challenges in drug development.
-
Direct Comparative Studies: There is a need for studies that directly compare the efficacy and safety of purified homoisoflavonoids with standard synthetic drugs in the same experimental models.
Conclusion
This compound, as a representative of the homoisoflavonoids from Ophiopogon japonicus, holds significant promise as a lead compound for the development of novel anti-inflammatory agents. The available in vitro data suggests a potency that is comparable to or, in some cases, exceeds that of established synthetic drugs. Its distinct mechanism of action, targeting the NF-κB signaling pathway, offers a compelling avenue for further investigation. Future research should focus on obtaining more extensive and direct comparative data, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of this promising class of natural compounds.
A Comparative Meta-Analysis of 6-Formyl-isoophiopogonanone B and Alternative Homoisoflavonoids in Neuroprotection
This guide provides a comparative analysis of the neuroprotective effects of 6-Formyl-isoophiopogonanone B, a homoisoflavonoid isolated from Ophiopogon japonicus, against related compounds.[1][2] The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform future research and development in the field of neurodegenerative diseases.
Overview of this compound
This compound is a rare homoisoflavonoid identified from the traditional Chinese medicine Ophiopogon japonicus.[1][2] Recent studies have begun to explore its therapeutic potential, with a notable focus on its neuroprotective activities. This analysis centers on a key study that has synthetically produced and evaluated this compound for its ability to protect neuronal cells.[1]
A pivotal study investigated the neuroprotective effects of this compound and its isomer, 8-formylophiopogonone B, in an in vitro model of Parkinson's disease using MPP+-induced injury in SH-SY5Y neuroblastoma cells. The study found that these compounds exhibited marked neuroprotective activity.[1] The proposed mechanism involves the enhancement of autophagy, a cellular process critical for clearing damaged components, through the modulation of the PI3K-AKT-mTOR signaling pathway.[1]
Comparative Analysis: Neuroprotective Efficacy
For this guide, we compare this compound with Methylophiopogonanone A (MO-A), another well-studied homoisoflavonoid from the same plant species.[3][4][5] MO-A has been investigated in models of cerebral ischemia/reperfusion injury, providing a different but equally relevant context for neuroprotection.[3][5]
Table 1: Comparison of Neuroprotective Effects and Mechanisms
| Feature | This compound (and its isomer 8-formylophiopogonone B) | Methylophiopogonanone A (MO-A) |
| Compound Type | Formyl-homoisoflavonoid | Homoisoflavonoid |
| Source | Ophiopogon japonicus[1] | Ophiopogon japonicus[3][5] |
| Experimental Model | MPP+-induced injury in SH-SY5Y cells (in vitro Parkinson's model)[1] | Middle Cerebral Artery Occlusion (MCAO) in rats (in vivo stroke model); OGD/R-induced bEnd.3 cells (in vitro BBB model)[3][6][7] |
| Key Findings | Showed marked neuroprotective effects against MPP+ toxicity.[1] | Reduced infarct volume and brain edema; improved neurological scores; attenuated Blood-Brain Barrier (BBB) disruption.[3][6][7] |
| Quantitative Data | Increased cell viability in MPP+-treated SH-SY5Y cells.[1] | Reduced infarct volume by ~29% at 5.00 mg/kg; Significantly improved neurological scores post-MCAO; Restored Transendothelial Electrical Resistance (TER) in vitro.[6][7] |
| Mechanism of Action | Enhances autophagy by increasing LC3-II expression and down-regulating p62.[1] Potentially modulates the PI3K-AKT-mTOR signaling pathway.[1] | Suppresses Matrix Metalloproteinase-9 (MMP-9); Restores tight junction proteins (claudin-3, claudin-5); Inhibits ROS production; Suppresses adhesion molecules (ICAM-1, VCAM-1).[3][6][7] |
Signaling Pathways and Mechanisms
The neuroprotective mechanisms of these two compounds, while both targeting neuronal survival, appear to operate through distinct signaling pathways based on current research.
This compound is suggested to promote cell survival by upregulating autophagy. This process allows for the degradation and recycling of cellular components, which is crucial for neuronal health. Its isomer, 8-formylophiopogonone B, was shown to achieve this by potentially interfering with the HSP90AA1 protein, which in turn modulates the classic PI3K-AKT-mTOR pathway, a central regulator of cell growth and autophagy.[1]
Methylophiopogonanone A (MO-A) , in contrast, demonstrates neuroprotection in the context of ischemic stroke by preserving the integrity of the blood-brain barrier (BBB). It reduces the expression of MMP-9, an enzyme that degrades the extracellular matrix and tight junction proteins, thereby preventing BBB breakdown.[3][6] Its antioxidant properties further contribute to protecting endothelial cells from reactive oxygen species (ROS) generated during ischemia/reperfusion.[3][4]
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Protocol 1: In Vitro Neuroprotection Assay (MPP+ Model)
This protocol is based on the methodology used to assess the neuroprotective effects of this compound.[1]
-
Cell Culture : Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Treatment : Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induction of Neurotoxicity : The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is added to the culture medium to a final concentration known to induce significant cell death (e.g., 1.5 mM) and incubated for a further period (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay) :
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Cell viability is calculated as a percentage relative to the untreated control group.
-
Protocol 2: In Vivo Cerebral Ischemia Model (MCAO)
This protocol is based on the methodology used to evaluate Methylophiopogonanone A (MO-A).[3][6]
-
Animal Model : Adult male Sprague-Dawley rats are used. Anesthesia is induced (e.g., with chloral (B1216628) hydrate).
-
Surgical Procedure (MCAO) : The middle cerebral artery is occluded by inserting a nylon monofilament via the external carotid artery into the internal carotid artery until it blocks the MCA origin.
-
Reperfusion : After a set period of occlusion (e.g., 2 hours), the filament is withdrawn to allow reperfusion.
-
Drug Administration : MO-A (e.g., 1.25, 2.50, 5.00 mg/kg) or vehicle is administered intravenously at the onset of reperfusion.
-
Neurological Scoring : Neurological deficits are assessed at various time points (e.g., 24, 48, 72 hours) using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement (TTC Staining) :
-
After a set duration (e.g., 7 days), animals are euthanized, and brains are harvested.
-
The brain is sectioned into coronal slices (e.g., 2 mm thick).
-
Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C.
-
Viable tissue stains red, while the infarcted (necrotic) tissue remains white.
-
The infarct area in each slice is quantified using image analysis software, and the total infarct volume is calculated.
-
Conclusion
This compound is an emerging compound with demonstrated neuroprotective potential in a Parkinson's disease cell model, acting through the enhancement of autophagy. In comparison, the related homoisoflavonoid Methylophiopogonanone A shows significant efficacy in stroke models by preserving blood-brain barrier integrity and exerting anti-inflammatory and antioxidant effects.
While both compounds are promising neuroprotective agents from Ophiopogon japonicus, they exhibit different mechanisms of action in distinct models of neurological damage. This highlights the diverse therapeutic potential of this class of natural products. Further research is warranted to explore the efficacy of this compound in in vivo models and to directly compare its potency and mechanisms against other homoisoflavonoids in standardized assays. Such studies will be critical for advancing these compounds in the drug development pipeline for neurodegenerative disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of 6-Formyl-isoophiopogonanone B: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 6-Formyl-isoophiopogonanone B must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in both pure form and as residues in containers.
Hazard Profile and Safety Precautions
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are summarized in the table below.[1][2]
| Hazard Type | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is imperative to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
Disposal of Unused or Waste this compound
Unused or waste this compound must be disposed of as hazardous chemical waste.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.
Procedure:
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Containerization: Use a designated, leak-proof, and chemically compatible container for the waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous and disposed of or recycled.
Procedure:
-
Triple Rinsing:
-
Rinse the container thoroughly with a suitable solvent in which this compound is soluble. Common laboratory solvents such as acetone (B3395972) or ethanol (B145695) are often appropriate, but it is crucial to consult the compound's solubility data.
-
Perform this rinsing procedure a total of three times.
-
-
Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste. Collect all rinsate in a designated hazardous waste container, appropriately labeled as "Hazardous Waste: [Solvent Name] with trace this compound".
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original chemical label to prevent confusion. Always follow your institution's specific guidelines for the disposal of decontaminated containers.
Management of Spills
In the event of a small spill of this compound, immediate and appropriate action is necessary to prevent exposure and contamination.
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Containment: If it is safe to do so, prevent the spread of the spill by using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Cleanup:
-
Carefully scoop the absorbent material containing the spilled compound into a designated hazardous waste container.
-
Wipe the spill area with a cloth or paper towels dampened with a suitable solvent.
-
Place all cleanup materials (gloves, absorbent pads, cloths) into the hazardous waste container.
-
-
Decontamination: Decontaminate the affected surface area with soap and water.
-
Disposal: Seal and label the hazardous waste container and arrange for its disposal through your EHS office.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-Formyl-isoophiopogonanone B
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 6-Formyl-isoophiopogonanone B, a homoisoflavonoid compound. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research activities.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various tasks involving this compound. It is imperative to always wear the appropriate PPE to minimize exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or other chemically resistant gloves | Laboratory coat | N95 respirator or use of a chemical fume hood |
| Solution Preparation | Chemical splash goggles and face shield | Nitrile or other chemically resistant gloves | Laboratory coat or chemically resistant apron | Work within a certified chemical fume hood |
| Handling and Transfer | Chemical splash goggles | Nitrile or other chemically resistant gloves | Laboratory coat | Ensure adequate ventilation; use a fume hood if aerosols may be generated |
| Waste Disposal | Chemical splash goggles | Nitrile or other chemically resistant gloves | Laboratory coat | Not generally required if handling sealed containers |
It is critical to inspect all PPE for damage before and after each use and to replace it as needed. Contaminated PPE should be disposed of as hazardous waste.[2]
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a certified chemical fume hood.[1]
-
Ensure safety showers and eyewash stations are readily accessible and in good working order.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If possible, weigh the compound directly into the receiving vessel within a chemical fume hood or a balance enclosure to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[3]
-
The recommended storage temperature is between ≥2 and ≤8 °C.[4]
Disposal Plan:
-
All waste containing this compound, including contaminated labware, PPE, and excess material, must be disposed of as hazardous waste.[1]
-
Collect waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If respiratory symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[4]
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if the spill involves a powder.
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[1]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
Do not allow the spilled material to enter drains or waterways.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
